4-bromo-N-cyclohexylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclohexylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIHTZEKXKJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718254 | |
| Record name | 4-Bromo-N-cyclohexylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-88-7 | |
| Record name | 4-Bromo-N-cyclohexyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-bromo-N-cyclohexylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The information presented is curated from established principles of pyrimidine chemistry and analogous synthetic procedures. This document details the proposed synthetic pathway, experimental protocols, and the potential biological relevance of this class of compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process commencing from the readily available starting material, 2,4-dichloropyrimidine. The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) of one chloro group with cyclohexylamine. The more reactive chloro group at the 2-position is expected to be displaced preferentially. The subsequent step involves a halogen exchange reaction to replace the remaining chloro group at the 4-position with a bromo group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are constructed based on analogous procedures for the synthesis of substituted aminopyrimidines. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine
This procedure is adapted from general methods for the nucleophilic aromatic substitution of amines on dihalopyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclohexylamine
-
Triethylamine (Et3N)
-
Anhydrous Propan-2-ol (Isopropanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous isopropanol, add triethylamine (1.5 eq).
-
To this stirred solution, add cyclohexylamine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of NaHCO3.
-
The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography on silica gel to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.
Step 2: Synthesis of this compound
This protocol describes a halogen exchange reaction to replace the 4-chloro substituent with a bromo group.
Materials:
-
4-chloro-N-cyclohexylpyrimidin-2-amine
-
Phosphorus tribromide (PBr3) or another suitable brominating agent
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 eq) in an anhydrous solvent.
-
Cool the solution in an ice bath and add phosphorus tribromide (1.2 eq) dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC.
-
Once the reaction is complete, it is cooled to room temperature and carefully quenched by pouring it into a stirred mixture of ice and a saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and filtered.
-
The solvent is removed under reduced pressure to give the crude product.
-
Purification by column chromatography on silica gel will yield the final product, this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Yield (%) |
| 4-chloro-N-cyclohexylpyrimidin-2-amine | C10H14ClN3 | 211.69 | Not available | To be determined | To be determined |
| This compound | C10H14BrN3 | 256.15 | 375.1 ± 34.0 at 760 mmHg | To be determined | To be determined |
Characterization Data
The structural confirmation of the synthesized compounds would be achieved through standard spectroscopic methods. The expected data is outlined below.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) | IR (cm-1) |
| 4-chloro-N-cyclohexylpyrimidin-2-amine | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
Potential Biological Activity and Signaling Pathway
Derivatives of 2-aminopyrimidine are known to be biologically active, with many exhibiting properties as kinase inhibitors. These compounds can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their enzymatic activity. This inhibition can disrupt cellular signaling pathways that are often hyperactivated in diseases such as cancer, leading to the induction of apoptosis (programmed cell death).
A plausible mechanism of action for this compound, based on structurally related compounds, is the inhibition of a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 would block downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival. The disruption of this pro-survival signaling can lead to the activation of the apoptotic cascade.
Caption: Plausible signaling pathway for this compound as a kinase inhibitor.
An In-depth Technical Guide to 4-bromo-N-cyclohexylpyrimidin-2-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological activities of 4-bromo-N-cyclohexylpyrimidin-2-amine. Given the limited publicly available data on this specific molecule, this document synthesizes information from chemical databases and extrapolates from structurally related pyrimidine derivatives to offer a foundational resource for research and development.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 4-position and a cyclohexylamino group at the 2-position suggests potential for this compound to be a valuable intermediate in the synthesis of more complex molecules and a candidate for biological screening.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1269292-88-7 | [1] |
| Molecular Formula | C10H14BrN3 | [1] |
| Molecular Weight | 256.15 g/mol | [1] |
| Boiling Point | 375.1 ± 34.0 °C at 760 mmHg (Predicted) | [1] |
| Melting Point | Data not available | [1] |
| Solubility | Data not available | - |
| SMILES | BrC1=NC(NC2CCCCC2)=NC=C1 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common route to N-substituted 2-aminopyrimidines involves the reaction of a dihalopyrimidine with the corresponding amine. In this case, 2,4-dibromopyrimidine would be a suitable starting material, which can be synthesized from uracil.
Step 1: Bromination of Uracil Uracil can be converted to 2,4-dibromopyrimidine using a brominating agent such as phosphorus oxybromide (POBr3).
Step 2: Selective Nucleophilic Substitution 2,4-dibromopyrimidine can then be reacted with cyclohexylamine. The 4-position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the 2-position. By controlling the reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve selective substitution at the 4-position, which would yield the isomeric product. To obtain the desired 2-amino substituted product, a subsequent reaction or a different starting material might be necessary. A more direct and likely route would involve starting with 2-amino-4-chloropyrimidine, followed by bromination, or starting from a precursor that already has the cyclohexylamino group at the 2-position.
A general procedure for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[2] This suggests an alternative pathway where a suitable precursor containing the N-cyclohexylamino group is cyclized to form the brominated pyrimidine ring.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound starting from 2-amino-4-hydroxypyrimidine (isocytosine).
Materials:
-
2-amino-4-hydroxypyrimidine
-
Phosphorus oxybromide (POBr3)
-
Cyclohexylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
Procedure:
-
Bromination of the pyrimidine core: 2-amino-4-hydroxypyrimidine is reacted with an excess of phosphorus oxybromide, typically with heating, to replace the hydroxyl group with a bromine atom, yielding 2-amino-4-bromopyrimidine. The reaction mixture is then carefully quenched with ice water and neutralized.
-
Purification of the intermediate: The crude 2-amino-4-bromopyrimidine is purified by recrystallization or column chromatography.
-
Nucleophilic substitution: The purified 2-amino-4-bromopyrimidine is dissolved in an anhydrous solvent along with cyclohexylamine and a non-nucleophilic base such as triethylamine. The reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC).
-
Work-up and final purification: The reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer. The final product, this compound, is then purified by column chromatography or recrystallization.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a cornerstone in the development of therapeutic agents.[3] Derivatives of 2-aminopyrimidine are known to exhibit a wide range of pharmacological effects.
Kinase Inhibition
Many pyrimidine derivatives are potent inhibitors of various kinases.[4] For instance, certain aminopyrimidine-based compounds are effective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in several cancers.[4] The general structure of this compound fits the profile of a potential kinase inhibitor, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
Anticancer and Anti-inflammatory Activity
The pyrimidine nucleus is present in numerous anticancer drugs.[3] Some pyrimidine derivatives have been investigated as selective COX-2 inhibitors, demonstrating anti-inflammatory properties.[5] The anti-inflammatory and anticancer activities are often linked, as chronic inflammation can be a driver of carcinogenesis.
Antimicrobial Activity
Substituted pyrimidines have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6]
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases that are crucial for cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical inhibition of a kinase (e.g., Raf) in the MAPK/ERK signaling pathway.
Safety and Handling
Specific safety and handling data for this compound are not available. As a bromo-organic compound and an amine, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical compound with a core structure that is of significant interest in medicinal chemistry. While specific data on its properties and biological activity are scarce, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities to unlock its full potential.
References
- 1. cas 1269292-88-7|| where to buy this compound [french.chemenu.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 1269292-87-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and public data on 4-bromo-N-cyclohexylpyrimidin-2-amine are limited. This guide provides available data and extrapolates potential synthetic routes and biological activities based on structurally related compounds. All information should be used as a reference for further research and development, and any experimental work should be conducted with appropriate safety precautions.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in various biologically active molecules, particularly as kinase inhibitors. The presence of a bromine atom at the 4-position and a cyclohexyl group at the N-position suggests potential for further chemical modification and specific interactions with biological targets. This document summarizes the available physicochemical data, proposes a potential synthetic route, and discusses hypothetical biological applications based on analogous structures.
Physicochemical and Safety Data
Quantitative data for this compound is sparse and primarily available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1269292-88-7 | Key Organics |
| Molecular Formula | C₁₀H₁₄BrN₃ | Chemenu |
| Molecular Weight | 256.15 g/mol | Chemenu |
| Boiling Point | 375.1 ± 34.0 °C at 760 mmHg | Chemenu |
| Storage | Keep in inert atmosphere, store at 2-8°C | Chemenu |
A safety data sheet from Key Organics provides the following hazard information, although it notes that toxicological properties have not been fully investigated:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Potential Synthetic Routes
Generalized Experimental Protocol: Two-Step Synthesis from 2,4-dichloropyrimidine
This proposed method involves an initial selective amination at the C4 position with cyclohexylamine, followed by a second amination or a bromination step. A more direct approach, however, would be the reaction of 2-amino-4-bromopyrimidine with a cyclohexylating agent, or the reaction of a suitable pyrimidine precursor with cyclohexylamine. An alternative and highly plausible route is the palladium-catalyzed Buchwald-Hartwig amination.
Step 1: Synthesis of 2,4-dibromopyrimidine from Uracil A mixture of uracil and phosphorus oxybromide (POBr₃) can be heated to produce 2,4-dibromopyrimidine.
Step 2: Selective Amination with Cyclohexylamine 2,4-dibromopyrimidine can then be reacted with cyclohexylamine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., temperature, solvent, and stoichiometry), selective substitution at the C2 position can be achieved to yield this compound.
Reaction Conditions:
-
Reactants: 2,4-dibromopyrimidine, cyclohexylamine.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) may be used to scavenge the HBr byproduct.
-
Temperature: The reaction may be carried out at elevated temperatures, for instance, by heating to reflux.
-
Work-up and Purification: The reaction mixture would typically be quenched with water, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.
Experimental Workflow Diagram
Potential Biological Applications and Signaling Pathways
The 2-aminopyrimidine moiety is a common "hinge-binding" motif in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of this compound suggests it could be investigated as a kinase inhibitor.
Hypothetical Mechanism of Action: Kinase Inhibition
Many 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the active site of a kinase. The pyrimidine core often forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The substituents on the pyrimidine ring, in this case, the bromo and N-cyclohexyl groups, would occupy adjacent pockets in the ATP-binding site, contributing to the compound's potency and selectivity for a particular kinase.
Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway
The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a protein kinase (e.g., a receptor tyrosine kinase or a downstream kinase like MEK or ERK) involved in a cancer-related signaling pathway.
Conclusion and Future Directions
This compound is a compound with limited publicly available data. However, its structural features, particularly the 2-aminopyrimidine core, suggest it may be a valuable starting point for the development of novel kinase inhibitors. The proposed synthetic route provides a plausible method for its preparation, which would be the first step in enabling further investigation.
Future research should focus on:
-
Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC, etc.).
-
Biological Screening: Screening the compound against a panel of kinases to identify potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how modifications to the structure affect biological activity and selectivity.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.
In-depth Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine
Core Molecular Structure and Properties
4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclohexylamino group at the 2-position.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1269292-88-7 | Vendor Information |
| Molecular Formula | C₁₀H₁₄BrN₃ | Calculated |
| Molecular Weight | 256.15 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 375.1 ± 34.0 °C at 760 mmHg | Predicted |
| Solubility | Insoluble in water; soluble in most organic solvents (predicted) | General chemical knowledge |
| pKa | Not available | - |
Proposed Synthetic Pathway
While a specific experimental protocol for the synthesis of this compound has not been identified in the literature, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common method for the synthesis of 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.
A likely starting material is 2,4-dibromopyrimidine. The reaction would proceed via a two-step process where the first substitution with cyclohexylamine is followed by the inherent presence of the second bromine. The greater reactivity of the C4 position in 2,4-dihalopyrimidines towards nucleophilic attack would likely necessitate a strategic approach to achieve the desired 2-amino-4-bromo substitution pattern. However, a direct reaction with cyclohexylamine could potentially lead to a mixture of products.
A more controlled synthesis could involve the reaction of 2-amino-4-chloropyrimidine with cyclohexylamine, followed by bromination, or the reaction of 2,4-dichloropyrimidine with one equivalent of cyclohexylamine at a controlled temperature to favor substitution at the 2-position, though C4 substitution is generally favored.
Hypothetical Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Predicted Spectroscopic Data
Without experimental data, we can predict the characteristic signals that would be expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound based on its structure.
Predicted ¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Pyrimidine H-6 |
| ~6.5 | d | 1H | Pyrimidine H-5 |
| ~5.5 | br s | 1H | N-H |
| ~3.8 | m | 1H | Cyclohexyl C-H (alpha to NH) |
| 1.0-2.0 | m | 10H | Cyclohexyl CH₂ |
Predicted ¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~162 | Pyrimidine C-2 |
| ~160 | Pyrimidine C-4 |
| ~158 | Pyrimidine C-6 |
| ~105 | Pyrimidine C-5 |
| ~50 | Cyclohexyl C-1 |
| ~33 | Cyclohexyl C-2, C-6 |
| ~25 | Cyclohexyl C-3, C-5 |
| ~24 | Cyclohexyl C-4 |
Predicted IR Spectroscopy:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3400 | N-H stretch |
| 2850-2950 | C-H stretch (aliphatic) |
| 1550-1600 | C=N, C=C stretch (pyrimidine ring) |
| 1200-1300 | C-N stretch |
| 500-600 | C-Br stretch |
Predicted Mass Spectrometry (EI):
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.
| m/z | Fragment |
| 255/257 | [C₁₀H₁₄BrN₃]⁺ (Molecular Ion) |
| 174/176 | [M - C₆H₁₁]⁺ |
| 172 | [M - Br]⁺ |
| 83 | [C₆H₁₁]⁺ |
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets.[1] In particular, 2-aminopyrimidine derivatives are known to act as hinge-binding motifs for various protein kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.
Given the structural features of this compound, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The N-cyclohexyl group could occupy a hydrophobic pocket in the kinase active site, while the 2-aminopyrimidine core forms hydrogen bonds with the hinge region of the enzyme. The bromine atom at the 4-position can participate in halogen bonding, potentially enhancing binding affinity and selectivity.
Hypothetical Kinase Inhibition Signaling Pathway:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a molecule of interest due to its pyrimidine core, a scaffold with proven importance in medicinal chemistry. While specific experimental data is currently lacking, this guide provides a theoretical framework for its structure, properties, synthesis, and potential biological activity. The predictions outlined here can serve as a valuable starting point for researchers interested in synthesizing and evaluating this compound for its potential as a therapeutic agent, particularly in the area of kinase inhibition. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
Physical characteristics of 4-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical characteristics of 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to a lack of extensive studies in publicly available scientific literature, this document primarily relies on predicted data and information from commercial suppliers. Where experimental data is unavailable, this guide offers generalized protocols for the characterization of similar chemical entities. Furthermore, it explores the potential biological significance of this compound based on the well-established activities of the broader class of pyrimidine derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The presence of a bromine atom and a cyclohexyl group suggests potential for this compound as an intermediate in the synthesis of novel therapeutic agents and functional materials. This guide aims to consolidate the available information and provide a framework for future research and development involving this molecule.
Physical and Chemical Properties
The physical and chemical data for this compound are limited. The following table summarizes the available information, largely derived from chemical supplier databases. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN₃ | Commercial Supplier Data[1] |
| Molecular Weight | 256.15 g/mol | Commercial Supplier Data[1] |
| Boiling Point | 375.1 ± 34.0 °C at 760 mmHg (Predicted) | Commercial Supplier Data[1] |
| Melting Point | Not available | Commercial Supplier Data[1] |
| Solubility | Not available | |
| CAS Number | 1269292-88-7 | Commercial Supplier Data[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not currently available in published scientific literature. However, the following sections provide generalized methodologies that are commonly employed for the analysis of similar organic compounds.
Hypothetical Synthesis
A plausible synthetic route for this compound could involve the nucleophilic substitution of a di-halogenated pyrimidine with cyclohexylamine. A general procedure is outlined below:
-
Reaction Setup: To a solution of a suitable starting material, such as 2,4-dichloropyrimidine or 2-amino-4-bromopyrimidine, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add cyclohexylamine.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the acid byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The following are standard techniques for elucidating the structure of organic molecules like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and environment of protons. Expected signals would include those for the pyrimidine ring protons, the cyclohexyl protons, and the amine proton.
-
¹³C NMR: Would be used to identify the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy:
-
This technique would identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine, C-N stretching, and vibrations associated with the aromatic pyrimidine ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br).
-
Potential Biological Significance
While no specific biological activities have been reported for this compound, the pyrimidine core is a well-established pharmacophore in a vast number of therapeutic agents. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of other key cellular processes involved in cancer progression.
-
Antimicrobial Activity: The pyrimidine scaffold is found in various antibacterial and antifungal agents.
-
Antiviral Activity: Several antiviral drugs are based on pyrimidine nucleoside analogues.
-
Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as sedatives, hypnotics, and anticonvulsants.
Given that many pyrimidine-based drugs are kinase inhibitors, a hypothetical signaling pathway where this compound might be investigated is presented below. This is a generalized representation and not based on experimental data for this specific molecule.
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, should a researcher undertake its study.
Conclusion
This compound is a compound with potential utility in medicinal chemistry and materials science, primarily owing to its pyrimidine core. However, there is a significant lack of published experimental data regarding its physical properties, synthesis, and biological activity. This guide has compiled the available information and provided a framework of generalized experimental protocols and potential areas of investigation. Further research is required to fully characterize this molecule and explore its potential applications.
References
An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-N-cyclohexylpyrimidin-2-amine, a valuable building block in medicinal chemistry. This document details the necessary starting materials, outlines a plausible and robust synthetic route, and provides detailed experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison and interpretation.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The primary strategy involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine core with cyclohexylamine, followed by a halogen exchange reaction to introduce the bromine atom.
The proposed synthetic pathway commences with the readily available starting material, 2-amino-4-chloropyrimidine. This is followed by a microwave-assisted nucleophilic substitution with cyclohexylamine to yield the intermediate, 4-chloro-N-cyclohexylpyrimidin-2-amine. The final step involves the conversion of the 4-chloro substituent to the desired 4-bromo group.
Starting Materials
The successful synthesis of this compound relies on the procurement of high-purity starting materials. The key reagents required for the proposed synthetic route are listed below.
| Starting Material | CAS Number | Molecular Formula | Purity | Supplier |
| 2-amino-4-chloropyrimidine | 3934-20-1 | C₄H₄ClN₃ | ≥98% | Commercially Available |
| Cyclohexylamine | 108-91-8 | C₆H₁₃N | ≥99% | Commercially Available |
| Triethylamine | 121-44-8 | C₆H₁₅N | ≥99% | Commercially Available |
| Anhydrous Propanol | 67-63-0 | C₃H₈O | ≥99.5% | Commercially Available |
| Phosphorus Oxybromide | 7789-59-5 | POBr₃ | ≥98% | Commercially Available |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine
This procedure is adapted from a general method for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1]
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2.0 mmol, 259 mg) and anhydrous propanol (1 mL).
-
Stir the mixture at room temperature to ensure proper suspension.
-
To the stirred suspension, add cyclohexylamine (2.0 mmol, 228 µL) followed by triethylamine (200 µL).
-
Seal the reaction vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130°C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.
| Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4-chloro-N-cyclohexylpyrimidin-2-amine | C₁₀H₁₄ClN₃ | 85 | 110-112 |
Step 2: Synthesis of this compound
This step involves a halogen exchange reaction to replace the chlorine atom with a bromine atom.
Procedure:
-
Place 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 mmol, 211.7 mg) in a sealed reaction vessel.
-
Carefully add phosphorus oxybromide (1.5 mmol, 430 mg).
-
Heat the reaction mixture at 100°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
| Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₁₄BrN₃ | 78 | 125-127 |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Synthetic workflow for this compound.
Caption: Reaction scheme for the synthesis.
References
Retrosynthetic Analysis of N-cyclohexylpyrimidin-2-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of retrosynthetic analysis for N-cyclohexylpyrimidin-2-amines, a chemical scaffold of significant interest in medicinal chemistry and drug development. This document provides a detailed examination of the synthetic strategies, experimental protocols, and the biological context of this important class of molecules.
Introduction
N-cyclohexylpyrimidin-2-amines belong to the broader class of 2-aminopyrimidine derivatives, which are recognized as "privileged structures" in medicinal chemistry. This is due to their prevalence in a wide array of biologically active compounds and approved drugs. The 2-aminopyrimidine core can effectively mimic a purine base, enabling it to interact with a variety of biological targets, most notably protein kinases. The N-cyclohexyl substituent provides a lipophilic handle that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability. Understanding the retrosynthesis of this scaffold is fundamental to the design and execution of efficient synthetic routes for novel drug candidates.
Retrosynthetic Analysis
The retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines primarily involves the disconnection of the exocyclic carbon-nitrogen (C-N) bond between the pyrimidine ring and the cyclohexylamino group. This disconnection is strategically sound as it corresponds to reliable and high-yielding forward synthetic reactions.
Two primary disconnection strategies emerge from this initial analysis:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) Approach. This is the most common and direct approach. The target molecule is disconnected to a pyrimidine electrophile (a pyrimidine with a suitable leaving group at the 2-position, such as a halogen) and a cyclohexylamine nucleophile.
-
Strategy B: Condensation Approach. This strategy involves a more fundamental disconnection of the pyrimidine ring itself. The target molecule is broken down into a guanidine derivative (specifically, cyclohexylguanidine) and a three-carbon building block, typically a β-dicarbonyl compound or its equivalent.
Below is a Graphviz diagram illustrating these primary retrosynthetic disconnections.
Caption: Retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines.
Synthetic Strategies and Experimental Protocols
The forward synthesis translates the retrosynthetic analysis into practical laboratory procedures. The Nucleophilic Aromatic Substitution (SNAr) approach is generally preferred for its versatility and the commercial availability of starting materials.
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the reaction of a 2-halopyrimidine with cyclohexylamine. 2-Chloropyrimidine is a common and cost-effective starting material. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Modern variations of this reaction, such as the Buchwald-Hartwig amination, utilize a palladium catalyst and a phosphine ligand to facilitate the coupling, often achieving higher yields and accommodating a broader range of substrates.
Below is a workflow diagram for a typical synthesis via the SNAr approach.
Caption: General workflow for the synthesis of N-cyclohexylpyrimidin-2-amines via SNAr.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the nucleophilic aromatic substitution of a chloropyrimidine with an amine.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate to the solution, followed by the dropwise addition of cyclohexylamine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-cyclohexylpyrimidin-2-amine.
Quantitative Data
The yield of N-substituted pyrimidin-2-amines can vary significantly depending on the specific substrates, reaction conditions, and catalytic system employed. The table below summarizes representative yields for the synthesis of various N-substituted 2-aminopyrimidines via C-N coupling reactions.
| Entry | Pyrimidine Substrate | Amine/Amide | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4,6-dichloropyrimidine | 3,4-Dimethylaniline | Triethylamine | Solvent-free | 80-90 | 4.5 | 84 |
| 2 | 2-Amino-4,6-dichloropyrimidine | 3-Bromoaniline | Triethylamine | Solvent-free | 80-90 | 6 | 81 |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromo-N,N-diphenylaniline | Pd(PPh3)2Cl2 / Xantphos / NaOtBu | Toluene | Reflux | 8 | 27 |
| 4 | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | p-Anisidine | Pd(PPh3)2Cl2 / Xantphos / NaOtBu | Toluene | Reflux | 8 | 82 |
Data adapted from multiple sources demonstrating typical yields for related reactions.[1][2]
Biological Context: Targeting Kinase Signaling Pathways
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. One such kinase of significant interest in oncology is the Ephrin type-A receptor 2 (EphA2).
EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of cancers and is often associated with poor prognosis. It plays a crucial role in cell proliferation, migration, invasion, and angiogenesis. The signaling pathway of EphA2 is complex, involving both ligand-dependent and ligand-independent (non-canonical) activation. In many cancer cells, EphA2 signaling is predominantly ligand-independent and oncogenic, often driven by phosphorylation on Serine 897 by kinases such as Akt and RSK. This non-canonical signaling promotes cell migration and invasion. Therefore, inhibitors that can block the kinase activity of EphA2 are of great therapeutic interest. N-substituted 2-aminopyrimidines have been identified as potent inhibitors of EphA2 and other kinases.
Below is a simplified diagram of the EphA2 signaling pathway and the point of intervention for a 2-aminopyrimidine-based inhibitor.
Caption: Simplified EphA2 non-canonical signaling pathway and inhibition.
Conclusion
The retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines reveals straightforward and efficient synthetic pathways, primarily centered on nucleophilic aromatic substitution. This approach allows for extensive diversification of the pyrimidine core and the N-substituent, facilitating the generation of compound libraries for drug discovery. The established role of the 2-aminopyrimidine scaffold as a kinase hinge-binder, particularly in the context of oncogenic pathways like EphA2 signaling, underscores the continued importance of this molecular architecture in the development of targeted therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the synthesis and application of this promising class of compounds.
References
An In-depth Technical Guide to the Core Reactions of 4-Bromopyrimidines
For researchers, scientists, and professionals in drug development, 4-bromopyrimidines represent a pivotal class of heterocyclic compounds. Their inherent reactivity and versatile functionalization capabilities make them invaluable building blocks in the synthesis of a wide array of biologically active molecules and novel chemical entities. This technical guide provides a comprehensive overview of the core reactions of 4-bromopyrimidines, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways and workflows.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a variety of functional groups, particularly nitrogen-based nucleophiles, which are prevalent in pharmacologically active compounds. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Generally, the reactivity at the 4-position is greater than at the 2-position.[1]
General Reaction Scheme:
4-Bromopyrimidine + Nucleophile → 4-Substituted Pyrimidine
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Toluene | 80-110 | 12-24 | Good | [2] |
| Morpholine | Toluene | 80-110 | 12-24 | Good | [2] |
| Various Amines | Ethanol | Reflux | 4-8 | 75-92 | [3] |
Detailed Experimental Protocol for Amination:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromopyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) and a base like triethylamine or diisopropylethylamine (1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
SNAr Mechanism Workflow:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 4-bromopyrimidines are excellent substrates for these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 4-bromopyrimidine and various aryl or vinyl boronic acids or their esters.[4]
Quantitative Data for Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [5] |
| Various Arylboronic acids | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-95 | [6] |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[3]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Catalytic Cycle:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is instrumental in synthesizing alkynylpyrimidines, which are precursors to many complex molecules.
Quantitative Data for Sonogashira Coupling:
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 85-95 | [8] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 25 | 6-20 | 70-88 | [9] |
| Various terminal alkynes | Pd(PPh₃)₄ (0.15) | CuI (0.3) | Et₃N | THF | 25 | 16 | 92 | [10] |
Detailed Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).[8]
-
Reagent Addition: Add a degassed solvent such as THF or toluene, followed by an amine base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 12-24 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.
Sonogashira Coupling Catalytic Cycle:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of C-N bonds, coupling 4-bromopyrimidine with a wide range of primary and secondary amines.[11] This reaction has broad functional group tolerance and typically proceeds under mild conditions.[11]
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu | Toluene | 100 | 12 | 60 | [2] |
| Morpholine | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu | Toluene | 100 | 12 | 67 | [2] |
| Primary Amines | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 80-100 | 12-24 | 70-90 | [12] |
Detailed Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or K₃PO₄) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.[6]
Buchwald-Hartwig Amination Catalytic Cycle:
Other Important Reactions
Stille Coupling
The Stille coupling involves the reaction of 4-bromopyrimidine with an organotin compound, catalyzed by palladium, to form a C-C bond. While effective, the toxicity of organotin reagents has led to the wider adoption of other cross-coupling methods like the Suzuki coupling.[13]
General Reaction Scheme:
4-Bromopyrimidine + R-Sn(Bu)₃ → 4-R-Pyrimidine
Lithiation
4-Bromopyrimidine can undergo halogen-metal exchange with strong organolithium bases, such as n-butyllithium, at low temperatures. The resulting 4-lithiopyrimidine is a potent nucleophile that can react with various electrophiles to introduce a wide range of substituents at the 4-position.
General Reaction Scheme:
4-Bromopyrimidine + n-BuLi → 4-Lithiopyrimidine --(Electrophile)→ 4-Substituted Pyrimidine
General Experimental Workflow for Palladium-Catalyzed Reactions
This guide provides a foundational understanding of the key reactions involving 4-bromopyrimidines. The versatility of this scaffold, combined with the power of modern synthetic methodologies, ensures its continued importance in the fields of medicinal chemistry and materials science. For specific applications, further optimization of the presented protocols may be necessary to achieve desired outcomes.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-bromo-N-cyclohexylpyrimidin-2-amine and its Analogs as Potential Kinase Inhibitors
This technical guide provides a comprehensive overview of 4-bromo-N-cyclohexylpyrimidin-2-amine, its analogs, and derivatives, with a focus on their synthesis, potential biological activities as kinase inhibitors, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable starting point for the development of potent and selective therapeutic agents. The core compound of this guide, this compound, combines this key scaffold with a bromine atom at the 4-position and a cyclohexyl group on the exocyclic amine, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.
While specific research on this compound is limited, this guide will explore its potential by examining the synthesis and biological activities of closely related analogs. The primary focus will be on their potential as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.
Synthesis of this compound and its Analogs
The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. A plausible synthetic route would involve the condensation of a suitable three-carbon precursor with guanidine, followed by bromination. Alternatively, a more direct approach would be the nucleophilic substitution of a di-halogenated pyrimidine.
Proposed Synthesis of this compound
A likely synthetic pathway starts from the commercially available 2-amino-4-chloropyrimidine. The first step would be a nucleophilic aromatic substitution with cyclohexylamine to introduce the N-cyclohexyl group. The subsequent step would involve the conversion of the chloro group to a bromo group, which can be achieved using various brominating agents. A more direct route would start from 2-amino-4,6-dibromopyrimidine, allowing for a selective substitution at one of the bromine positions.
Experimental Protocol: Synthesis of N-cyclohexyl-4-bromopyrimidin-2-amine (Hypothetical)
-
Step 1: Synthesis of this compound from 2-amino-4-bromopyrimidine. To a solution of 2-amino-4-bromopyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add cyclohexylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.
Synthesis of Related Analogs
The synthesis of analogs often involves the reaction of a common intermediate with various amines or other nucleophiles. For instance, the synthesis of 2-(4-bromobenzyl) tethered 4-amino substituted pyrimidines involves the initial construction of a 2-(4-bromobenzyl)-4-chloropyrimidine intermediate, which is then reacted with a variety of amines to generate a library of analogs.[1]
Biological Activity and Structure-Activity Relationship (SAR)
While no specific biological data for this compound has been reported in the public domain, the activity of structurally related compounds provides valuable insights into its potential as a kinase inhibitor.
Activity of Structurally Related Analogs
A study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives revealed their potent inhibitory activity against UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy pathway. Several of these analogs exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines.
| Compound | R1 (Phenoxy group) | R2 (Phenyl group) | ULK1 IC50 (µM) | A549 Cell Proliferation IC50 (µM) |
| 3s | 2-fluoro-4-nitrophenoxy | 3,4,5-trimethoxyphenyl | Not explicitly stated, but identified as most active | Data not provided in abstract |
Data extrapolated from the study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives.
Structure-Activity Relationship (SAR)
Based on general knowledge of 2-aminopyrimidine kinase inhibitors, the following SAR can be inferred:
-
2-Amino Group: The exocyclic amino group is crucial for forming one or two hydrogen bonds with the kinase hinge region.
-
4-Position Substituent: The bromine atom at the 4-position can be a key interaction point within the ATP-binding pocket and can also serve as a handle for further chemical modification through cross-coupling reactions.
-
N-Cyclohexyl Group: The cyclohexyl group likely occupies a hydrophobic pocket adjacent to the hinge region. Its size and conformation can influence both potency and selectivity.
-
5-Position: Substitution at the 5-position of the pyrimidine ring can modulate the compound's selectivity, as this position is often in proximity to the "gatekeeper" residue of the kinase.
Potential Signaling Pathways
Given the structural similarity to known kinase inhibitors, this compound and its analogs could potentially target several signaling pathways implicated in cancer and immune disorders.
ULK1 Signaling Pathway in Autophagy
ULK1 is a serine/threonine kinase that acts as a central regulator of autophagy initiation in response to nutrient starvation and other cellular stresses. Inhibition of ULK1 can block the autophagic process, which is a survival mechanism for cancer cells under metabolic stress. Therefore, ULK1 inhibitors are being explored as potential anti-cancer agents.
p56lck Signaling in T-Cell Activation
The lymphocyte-specific protein tyrosine kinase (p56lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, essential for T-cell activation and immune responses. Inhibitors of p56lck have potential applications as immunosuppressive agents for autoimmune diseases and organ transplantation. The 2-aminopyrimidine scaffold has been explored for the development of p56lck inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs as kinase inhibitors.
General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, high-throughput method for measuring kinase activity and its inhibition. The ADP-Glo™ Kinase Assay is a common example that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase (e.g., ULK1, p56lck)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the broader class of 2-aminopyrimidine-based kinase inhibitors. While direct experimental data for this specific compound is scarce, the analysis of its structural features and the biological activities of closely related analogs suggest its potential as an inhibitor of kinases such as ULK1 or p56lck. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and further develop this and related compounds. Future work should focus on the specific synthesis and biological profiling of this compound to elucidate its precise molecular targets and therapeutic potential. Structure-activity relationship studies on a focused library of its derivatives will be crucial in optimizing its potency, selectivity, and drug-like properties.
References
Technical Guide: Solubility of 4-bromo-N-cyclohexylpyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its bioavailability and therapeutic efficacy.[3] For compounds like 4-bromo-N-cyclohexylpyrimidin-2-amine, which belong to the often sparingly water-soluble pyrimidine class, characterization of solubility in various organic solvents is a fundamental step in pre-formulation studies.[2][4] Organic solvents are frequently used in synthesis, purification, and the preparation of stock solutions for in vitro and in vivo assays. Therefore, a comprehensive understanding of a compound's solubility profile is essential for advancing a potential drug candidate through the development pipeline.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two main methods: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measurement is often employed in early drug discovery as a high-throughput screening method. It measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) when diluted into an aqueous buffer.[5]
-
Thermodynamic Solubility: This is the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over a prolonged period.[5][6] The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[3][6]
Gold Standard: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust technique to determine the equilibrium solubility of a compound in a given solvent.[3][6]
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., Methanol, Ethanol, DMSO, DMF) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[5]
-
Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) using a shaker or rotator.[5] The equilibration time is critical and typically ranges from 24 to 72 hours to ensure that the solution has reached thermodynamic equilibrium.[3][5]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated. This can be achieved through centrifugation at high speed or filtration using a fine filter (e.g., 0.22 µm) to remove all solid particles from the supernatant.[3][5]
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used for accurate quantification against a standard curve.[5]
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in units of µg/mL, mg/mL, or molarity (M).[5]
Data Presentation: Solubility of Pyrimidine Derivatives
The following table provides an illustrative summary of how solubility data for a compound like this compound would be presented. The values are hypothetical and serve as a template for reporting experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Value | Value | Shake-Flask |
| Ethanol | 25 | Value | Value | Shake-Flask |
| Isopropanol | 25 | Value | Value | Shake-Flask |
| Acetone | 25 | Value | Value | Shake-Flask |
| Acetonitrile | 25 | Value | Value | Shake-Flask |
| Dichloromethane | 25 | Value | Value | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Value | Value | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value | Shake-Flask |
Note: The solubility of pyrimidine derivatives is observed to generally increase with a rise in temperature.[7][8][9]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in solubility determination.
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Caption: Quantification Workflow using HPLC.
Factors Influencing Solubility
Several factors can influence the solubility of a compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with temperature.[7][8][9] This relationship is important for processes like recrystallization.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute (this compound) will significantly impact solubility.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[1]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being tested.
Conclusion
While specific solubility data for this compound is not publicly documented, this guide provides the necessary framework for researchers to determine and understand its solubility profile in various organic solvents. The experimental protocols, particularly the shake-flask method, offer a reliable means of obtaining accurate thermodynamic solubility data. This information is indispensable for the effective design of formulations, the execution of biological assays, and the overall advancement of this and similar compounds in the drug discovery and development process.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Stability and Storage of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework for stability testing based on industry-standard methodologies and provides hypothetical data to illustrate expected outcomes. The included experimental protocols are designed to be adapted for in-house stability studies.
Overview of this compound
This compound is a substituted pyrimidine derivative. The pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the bromo- and N-cyclohexyl substituents can significantly influence the molecule's physicochemical properties, including its stability. A thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and drug development.
Recommended Storage and Handling
Based on the general properties of similar bromo-substituted heterocyclic compounds, the following storage and handling conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated) | To slow down potential thermal degradation pathways. |
| Light | Protect from light | To prevent photodegradation, a common pathway for halogenated aromatic compounds. |
| Humidity | Store in a dry environment, preferably in a desiccator. | To minimize hydrolysis of the bromo-substituent and potential degradation of the pyrimidine ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To ensure personnel safety and prevent contamination. |
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for designing appropriate stability studies and analytical methods. For this compound, the following pathways are plausible:
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions, leading to the formation of the corresponding hydroxy-pyrimidinamine derivative.
-
Photodegradation: Exposure to UV or visible light could induce cleavage of the C-Br bond or other ring transformations.
-
Oxidation: The pyrimidine ring and the amine functionality could be susceptible to oxidation.
-
Thermal Degradation: Elevated temperatures can accelerate the above degradation pathways and potentially lead to other decomposition products.
Potential Degradation Pathways for the target molecule.
Forced Degradation Studies (Hypothetical Data)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Time | Temperature | % Degradation | Major Degradant(s) |
| 0.1 M HCl | 24 h | 60°C | 15.2 | Hydroxy-pyrimidinamine |
| 0.1 M NaOH | 24 h | 60°C | 8.5 | Hydroxy-pyrimidinamine |
| 3% H₂O₂ | 24 h | 25°C | 5.1 | N-oxide derivative |
| Thermal | 48 h | 80°C | 10.8 | Multiple minor degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 18.7 | Debrominated species |
Long-Term Stability Study (Hypothetical Data)
Long-term stability studies are performed under recommended storage conditions to establish a re-test date or shelf life.
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 2-8°C | 0 | 99.8 | 0.2 |
| 3 | 99.7 | 0.3 | |
| 6 | 99.5 | 0.5 | |
| 12 | 99.2 | 0.8 | |
| 24 | 98.9 | 1.1 | |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.1 | 2.9 |
Experimental Protocols
The following are detailed protocols for conducting stability studies on this compound.
Stability-Indicating HPLC Method Development
Workflow for stability-indicating method development.
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation: Subject the stock solution to the stress conditions outlined in Section 4. Neutralize the acidic and basic samples before analysis.
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.
-
-
Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradant peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Photostability Testing (ICH Q1B)
Objective: To evaluate the stability of the compound under exposure to light.
Apparatus:
-
A photostability chamber capable of delivering a controlled and measurable light and UV output.
-
Calibrated radiometers and lux meters.
Procedure:
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) in a quartz cuvette.
-
Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light.
-
Exposure: Place the test and dark control samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points, withdraw samples and analyze them using the validated stability-indicating HPLC method. Compare the results of the exposed samples to the dark control to determine the extent of photodegradation.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not yet fully elucidated, many pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential area of investigation for this compound.
Generic kinase signaling pathway potentially targeted.
Conclusion
This compound is a compound of interest for which detailed public stability data is not yet available. This guide provides a comprehensive framework for its proper storage, handling, and stability assessment. The provided protocols for forced degradation and photostability testing, based on ICH guidelines, offer a solid starting point for in-house characterization. The hypothetical data illustrates the expected outcomes of such studies and underscores the importance of controlled storage conditions to ensure the integrity of this valuable research compound. It is strongly recommended that researchers perform their own stability studies to establish appropriate handling and storage procedures for their specific applications.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidin-2-amines
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Consequently, synthetic pyrimidine derivatives have attracted significant attention in medicinal chemistry. Among these, substituted pyrimidin-2-amines have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[3][4] These compounds serve as versatile building blocks for the development of novel therapeutic agents targeting a range of diseases. Their biological potential stems from the ability of the pyrimidine core to form multiple hydrogen bonds and engage in various interactions with biological targets. This guide provides a comprehensive overview of the current research on the biological activities of substituted pyrimidin-2-amines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Activity
Substituted pyrimidin-2-amines are extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[5][6] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.[7][8]
Mechanism of Action: Kinase Inhibition
Many pyrimidin-2-amine derivatives function as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Focal Adhesion Kinase (FAK).[7][9][10]
-
Cyclin-Dependent Kinases (CDKs): Compounds targeting the CDK4/6-Retinoblastoma (Rb)-E2F signaling pathway can induce cell cycle arrest, typically at the G2/M phase.[7][11] For instance, one study identified a pyrimidine derivative that blocks this pathway in a dose-dependent manner.[7]
-
Focal Adhesion Kinase (FAK): FAK is overexpressed in certain cancers and promotes cell proliferation and metastasis. Specific pyrimidin-2-amine derivatives have been synthesized as potent FAK inhibitors.[7]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells. Pyrimidine-based derivatives have been designed as highly potent and selective Aurora A kinase inhibitors.[9][10]
-
Janus Kinase 2 (JAK2): JAK2 is a key mediator in oncogenic signaling. Pyrimidinyl-piperazine substituted compounds have shown potent, nanomolar-level inhibition of JAK2.[12]
Signaling Pathway: CDK4/6 Inhibition
The diagram below illustrates the CDK4/6 signaling pathway and the inhibitory action of a substituted pyrimidin-2-amine. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, preventing the transcription of genes required for cell cycle progression and ultimately leading to cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected substituted pyrimidin-2-amine derivatives against various human cancer cell lines.
| Compound ID/Class | Target Cell Line(s) | Reported Activity (IC₅₀/Kᵢ) | Reference |
| Compound 4b (Aryl urea moiety) | SW480 (Colon) | IC₅₀: 11.08 µM | [11] |
| Compound 5l (Semicarbazide) | MCF-7 (Breast), HepG2 (Liver) | IC₅₀: 9.15 µM, 10.45 µM | [13] |
| Compound 72 (FAK Inhibitor) | FAK Enzyme | IC₅₀: 27.4 nM | [7] |
| Compound 13 (Aurora A Inhibitor) | SCLC Cell Lines | IC₅₀: < 200 nM | [9] |
| Compound 15 (CDK2 Inhibitor) | CDK2 Enzyme | Kᵢ: 0.005 µM | [14] |
| Pyrimido[3,2-b] derivatives | HEPG2 (Liver) | Significant antitumor activity | [15] |
| Compound 6 (Amino derivative) | HCT116 (Colon), MCF7 (Breast) | EC₅₀: 89.24 µM, 89.37 µM | [5] |
| SL35 (Pyrimidinyl-piperazine) | JAK2 Enzyme | IC₅₀: 21.7 nM | [12] |
| Chromeno[2,3-d]pyrimidine 3 | MCF7, HepG2, A549 | IC₅₀: 1.61 - 2.02 µM | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2).[13]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Substituted pyrimidin-2-amine test compounds, dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Substituted pyrimidin-2-amines have also been recognized for their significant antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[17][18]
Structure-Activity Relationship (SAR)
SAR studies have provided insights into the structural requirements for antimicrobial potency:
-
Electron-withdrawing groups: The presence of groups like -Cl or -Br on phenyl rings attached to the pyrimidine core often enhances antimicrobial activity against strains such as S. aureus, E. coli, and C. albicans.[17]
-
Thiol/Amine Groups: The presence of -SH or -NH₂ groups at the para position of the pyrimidine ring has been noted in active compounds.[17]
-
Hybridization: Hybrid molecules incorporating pyrimidine with other heterocyclic moieties like triazoles have shown promising activity.[19]
Quantitative Data: Antimicrobial Activity
While many studies report qualitative activity (e.g., zone of inhibition), some provide quantitative Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amines | S. aureus, B. subtilis, E. coli, C. albicans | Significant activity observed | [17] |
| Bicyclic/Tricyclic Pyrimidines | E. coli, B. subtilis, C. albicans | Compounds 2a, 3a,b,c, 4a,b showed antibacterial activity. 3c showed antifungal activity. | [18] |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant antibacterial activity | [3][20] |
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening newly synthesized compounds for antimicrobial activity.
Experimental Protocol: Disk-Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[18]
Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition.
Materials:
-
Bacterial strains (e.g., E. coli, B. subtilis) and fungal strains (C. albicans).[18]
-
Nutrient agar or Mueller-Hinton agar plates.
-
Sterile paper disks (6 mm diameter).
-
Test compound solutions of a known concentration.
-
Standard antibiotic disks (e.g., Ampicillin, Nystatin) as positive controls.[18]
-
Solvent (e.g., DMSO) as a negative control.
-
Sterile swabs, incubator.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of an agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Also, place control disks (positive and negative).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
-
Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
Anti-inflammatory Activity
Certain substituted pyrimidin-2-amines exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[21][22]
Mechanism of Action
The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the expression or activity of:
-
Prostaglandin E₂ (PGE₂): A key mediator of inflammation. Some C-5 unsubstituted pyrimidines are potent inhibitors of PGE₂ generation, with IC₅₀ values in the nanomolar range.[22]
-
Nuclear Factor κB (NF-κB): A transcription factor that controls the expression of many pro-inflammatory genes. Pyrimidine derivatives have been shown to inhibit NF-κB activity.[22]
-
Histamine H₄ Receptor (H₄R): A series of 2-aminopyrimidines were developed as H₄R antagonists, demonstrating anti-inflammatory and antinociceptive activity in animal models.[23]
Quantitative Data: Anti-inflammatory Activity
| Compound ID/Class | Target | Reported Activity (IC₅₀) | Reference |
| Polysubstituted Pyrimidine 32 | PGE₂ Generation | IC₅₀: 0.003 µM | [22] |
| Pyrano[2,3-d]pyrimidine 5 & 6 | COX-2 Inhibition | IC₅₀: 0.04 µM (both) | [22] |
| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Histamine H₄ Receptor | Potent in vitro activity | [23] |
Logical Diagram: Structure-Activity Relationship (SAR) Insights
This diagram summarizes key structural features of pyrimidin-2-amines that influence their biological activity, based on findings across multiple studies.
Conclusion
Substituted pyrimidin-2-amines represent a highly versatile and pharmacologically significant class of compounds. The research landscape clearly demonstrates their vast potential in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The pyrimidine-2-amine core acts as an excellent scaffold that can be chemically modified at various positions to fine-tune potency, selectivity, and pharmacokinetic properties. The extensive data on their kinase inhibition capabilities underscore their importance in developing targeted cancer therapies. Future work will likely focus on optimizing lead compounds to enhance selectivity, reduce off-target effects, and improve in vivo efficacy, paving the way for new clinical candidates based on this privileged structure.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]
- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 15. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 23. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The pyrimidine core is a common scaffold in pharmacologically active agents, and this protocol outlines a reproducible method for its synthesis and characterization.[1][2]
Synthetic Strategy
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a dihalogenated pyrimidine, specifically 2,4-dibromopyrimidine, with cyclohexylamine. In this reaction, the amine selectively displaces the bromine atom at the C2 position of the pyrimidine ring. The use of a base is required to neutralize the hydrobromic acid generated during the reaction. Subsequent purification by column chromatography yields the desired product. This approach is a common and effective strategy for the synthesis of substituted aminopyrimidines.[3][4][5]
Experimental Protocol
2.1 Materials and Equipment
-
Reagents:
-
2,4-dibromopyrimidine
-
Cyclohexylamine
-
Triethylamine (Et3N)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
2.2 Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromopyrimidine (1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 eq) followed by triethylamine (1.5 eq).[6]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[3][7]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3 solution, water, and brine.[5][6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][5]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.[6]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.[6]
2.3 Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,4-dibromopyrimidine and cyclohexylamine are toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value |
| Starting Material | 2,4-dibromopyrimidine |
| Reagent | Cyclohexylamine |
| Base | Triethylamine |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Reaction Time | 10 hours |
| Yield (Isolated) | 75% |
| Purity (by LC-MS) | >98% |
| Appearance | Off-white solid |
Visualization
4.1 Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. cas 1269292-88-7|| where to buy this compound [french.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Bromopyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The ability to functionalize this heterocycle with precision is paramount. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse 4-arylpyrimidines. This document provides detailed protocols and compiled data to facilitate the successful application of this reaction.
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[1][2] For 4-bromopyrimidines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4]
Data Presentation: Reaction Condition Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various catalytic systems and conditions for the coupling of brominated pyrimidines with arylboronic acids, based on data from cited literature.
Table 1: Comparison of Palladium Catalysts and Conditions for Coupling with Halogenated Pyrimidines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | Effective for electron-rich boronic acids.[5][6] |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active system, allows for lower catalyst loading.[7] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Broad applicability for various boronic acids.[7] |
| Pd(PPh₃)₂Cl₂ (1-5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 2-5 | 80-97 | Excellent for site-selective couplings of polychloropyrimidines.[8] |
Table 2: Substrate Scope with 5-(4-bromophenyl)-4,6-dichloropyrimidine
This table illustrates typical yields obtained from the coupling of a brominated pyrimidine with various arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in 1,4-Dioxane/H₂O at 70-80°C.[5]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 86 |
| 2 | 3,5-Dimethylphenylboronic acid | 4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine | 82 |
| 3 | 4-Formylphenylboronic acid | 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbaldehyde | 79 |
| 4 | Naphthalen-1-ylboronic acid | 4,6-dichloro-5-(4-(naphthalen-1-yl)phenyl)pyrimidine | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrimidine with an Arylboronic Acid
This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[5][7][9] Optimization may be required for specific substrates.
Materials and Reagents:
-
4-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1) or DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Instrumentation:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v, approximately 0.1 M concentration relative to the limiting reagent) to the flask via syringe.[1][5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7][9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is generally complete within 4-22 hours.[1][5]
-
Workup:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-arylpyrimidine product.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[5]
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the fundamental catalytic cycle governing the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of N-aryl-2-aminopyrimidines, a privileged scaffold in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[3] Traditional methods for the synthesis of these compounds often suffer from limited substrate scope and harsh reaction conditions. The Buchwald-Hartwig amination provides a versatile and efficient alternative, allowing for the coupling of a wide range of 2-aminopyrimidines with various aryl and heteroaryl halides.[3][4]
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 2-aminopyrimidines, including optimized reaction conditions, detailed experimental protocols, and a summary of the reaction's scope and limitations.
Scope and Limitations
The Buchwald-Hartwig amination of 2-aminopyrimidines is a broadly applicable reaction. It can be used to couple a variety of substituted 2-aminopyrimidines with a wide range of aryl and heteroaryl halides.
Aryl Halides: Aryl bromides are commonly used and generally provide good to excellent yields.[3] Aryl chlorides, while more challenging due to the stronger C-Cl bond, can also be effectively coupled, often requiring the use of more electron-rich and bulky phosphine ligands.[1][5]
Amines: Both primary and secondary amines can be used as coupling partners, although primary amines can sometimes lead to double arylation as a side product.[5]
Functional Group Tolerance: The reaction is known for its excellent functional group tolerance. Many common functional groups, such as esters, ketones, and nitro groups, are well-tolerated. However, strong bases like sodium tert-butoxide may not be compatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate can be employed.[6]
Limitations:
-
Steric Hindrance: Highly sterically hindered aryl halides or 2-aminopyrimidines may lead to lower yields or require more forcing reaction conditions.
-
Chelating Substrates: Substrates with the potential to chelate the palladium catalyst may inhibit the reaction.
-
Catalyst Poisoning: Certain functional groups, such as thiols, can poison the palladium catalyst and should be avoided or protected.
Data Presentation
The following tables summarize quantitative data from the literature for the Buchwald-Hartwig amination of 2-aminopyrimidines, providing a reference for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 75 |
| 2 | 4-Bromo-N,N-diphenylaniline | N-(4-(Diphenylamino)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 |
| 3 | 2-Bromonaphthalene | N-(Naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine | 68 |
Reaction Conditions: 4-(Pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), Xantphos (10 mol%), NaOtBu (3.0 equiv), toluene, reflux, 8 h.
Table 2: Buchwald-Hartwig Amination of 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromo-N,N-diphenylaniline | N-(4-(Diphenylamino)phenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | 31 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(6-Phenylpyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | 27 |
Reaction Conditions: 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), Xantphos (10 mol%), NaOtBu (3.0 equiv), toluene, reflux, 8 h.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Aminopyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
2-Aminopyrimidine derivative
-
Aryl halide
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-aminopyrimidine derivative (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the palladium catalyst).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0-1.2 equiv) and the base (1.5-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.[8][9]
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the 2-aminopyrimidine derivative (1.0 equiv), aryl halide (1.0-1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 2.0-2.5 equiv).[8]
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 10-30 minutes).[8][9]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Mandatory Visualization
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-N-cyclohexylpyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine core, a structure prevalent in a multitude of biologically active molecules, including numerous approved kinase inhibitors.[1][2][3][4] The presence of the brominated pyrimidine ring and the N-cyclohexyl substituent suggests its potential as a modulator of protein kinase activity. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3][4] While direct and extensive research on the kinase inhibitory profile of this compound is not widely published, its structural motifs are found in compounds known to target various kinases. For instance, derivatives of 2-aminopyrimidine have been explored as potent inhibitors of kinases such as Polo-like kinase 4 (PLK4) and UNC-51-like kinase 1 (ULK1).[5][6][7] This document provides a generalized framework for the initial investigation of this compound as a potential kinase inhibitor, drawing upon established methodologies for similar compounds.
Introduction
The pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors.[1][3] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The bromine atom at the 4-position of the pyrimidine ring can serve as a point for further chemical modification or may contribute to binding affinity through halogen bonding. The N-cyclohexyl group provides a bulky, lipophilic substituent that can occupy hydrophobic pockets within the kinase domain, potentially influencing potency and selectivity.
Given its structural features, this compound warrants investigation as a potential inhibitor of various protein kinases. This document outlines hypothetical protocols for screening its activity and characterizing its mechanism of action.
Potential Target Kinases and Signaling Pathways
Based on the activities of structurally related aminopyrimidine compounds, potential kinase targets for this compound could include, but are not limited to, serine/threonine kinases and tyrosine kinases involved in cell cycle regulation, proliferation, and survival pathways. For example, compounds with a similar core structure have shown inhibitory activity against kinases like p56lck, a T-cell tyrosine kinase.[8]
A hypothetical signaling pathway that could be modulated by a 2-aminopyrimidine-based kinase inhibitor is depicted below. Inhibition of a key kinase in this pathway could lead to downstream effects such as cell cycle arrest or apoptosis.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Data Presentation
As no specific experimental data for this compound is publicly available, the following tables are presented as templates for organizing and summarizing potential future experimental results.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Example Kinase 1 | Data | Data | e.g., TR-FRET |
| Example Kinase 2 | Data | Data | e.g., AlphaLISA |
| Example Kinase 3 | Data | Data | e.g., Radiometric |
Table 2: Cellular Activity Profile
| Cell Line | Proliferation GI50 (µM) | Apoptosis EC50 (µM) | Target Phosphorylation IC50 (µM) |
| Example Cancer Cell Line 1 | Data | Data | Data |
| Example Cancer Cell Line 2 | Data | Data | Data |
| Normal Cell Line (Control) | Data | Data | Data |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general method for assessing the inhibitory activity of the compound against a purified kinase.
Caption: Workflow for a typical TR-FRET based in vitro kinase assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Positive control inhibitor
-
DMSO
-
384-well assay plates
-
TR-FRET detection reagents (e.g., LanthaScreen™, HTRF®)
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
In a 384-well plate, add the compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a reaction mixture containing the kinase, substrate, and ATP at optimized concentrations in the assay buffer.
-
Initiate the kinase reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Incubate the plate in the dark to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., a known cytotoxic agent)
-
DMSO
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blotting for Target Phosphorylation
This protocol is used to determine if the compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.
Caption: General workflow for Western Blotting to assess protein phosphorylation.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (one specific for the phosphorylated form of the target protein, one for the total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
If necessary, stimulate the signaling pathway to induce phosphorylation of the target protein.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the effect of the compound on target phosphorylation.
Conclusion
References
- 1. cas 1269292-88-7|| where to buy this compound [french.chemenu.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-N-cyclohexylpyrimidin-2-amine in Cancer Research
Disclaimer: The following application notes and protocols are based on published research on structurally related aminopyrimidine derivatives. As of the current date, specific research detailing the application of 4-bromo-N-cyclohexylpyrimidin-2-amine in cancer research is not publicly available. The information provided herein is intended to serve as a guide for researchers and scientists interested in evaluating the potential of this compound as an anticancer agent. The proposed targets, mechanisms, and experimental procedures are hypothetical and require experimental validation.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer effects.[1][2] Derivatives of 2-aminopyrimidine have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[3][4][5][6] The structural features of this compound, including the aminopyrimidine core, the bromine substituent, and the N-cyclohexyl group, suggest its potential as a kinase inhibitor. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to the target protein, while the cyclohexyl group can occupy hydrophobic pockets in the kinase active site.[7]
Based on the activity of structurally similar compounds, this compound could potentially target kinases such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Cyclin-Dependent Kinases (CDKs).[3][5][8] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets.
Potential Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on its potential as a kinase inhibitor.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro activity of various aminopyrimidine derivatives against different cancer cell lines and protein kinases. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Antiproliferative Activity of Aminopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8h (PLK4 Inhibitor) | MCF-7 (Breast) | 0.08 ± 0.01 | [8] |
| BT474 (Breast) | 0.12 ± 0.02 | [8] | |
| MDA-MB-231 (Breast) | 0.15 ± 0.03 | [8] | |
| Compound 55 (VEGFR-2 Inhibitor) | A549 (Lung) | 2.67 | [3] |
| HCT116 (Colon) | 10.87 | [3] | |
| Compound 8d (CDK9 Inhibitor) | PANC-1 (Pancreatic) | 0.08 | [9] |
Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8h | PLK4 | 0.0067 | [8] |
| Compound 55 | VEGFR-2 | 0.035 | [3] |
| Compound 61 | VEGFR-2 | 0.043 | [3] |
| Compound 8d | CDK9 | 0.012 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound, adapted from studies on related compounds.
In Vitro Kinase Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PLK4, VEGFR-2, CDK9)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection via luminescence/fluorescence.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibody for ELISA-based detection)
-
-
Procedure: a. Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer. b. Add serial dilutions of the test compound (typically from 1 nM to 100 µM) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection (e.g., ELISA) or luminescence-based ATP consumption measurement. g. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic effect of the test compound on cancer cell lines.
Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Methodology:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the test compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle). c. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1] e. Remove the medium and add the solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol determines if the test compound induces apoptosis (programmed cell death) in cancer cells.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in the field of oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a popular starting point for the design of potent and selective inhibitors.[2] The strategic functionalization of the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of 4-bromo-N-cyclohexylpyrimidin-2-amine as a versatile scaffold for the development of novel kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated anticancer target.[1] The bromine atom at the 4-position serves as a convenient synthetic handle for introducing a wide range of substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The N-cyclohexyl group can provide favorable hydrophobic interactions within the kinase active site.
Potential Applications: Kinase Inhibition
The this compound scaffold is an excellent starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. The 2-aminopyrimidine core can act as a bioisostere of the adenine ring of ATP, anchoring the molecule in the ATP-binding site. The substituent at the 4-position can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.
Based on the activity of structurally related compounds, derivatives of this compound are promising candidates for the inhibition of kinases such as:
-
Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to tumorigenesis, making it a prime target for anticancer drug development.[1]
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, and CDK inhibitors are an established class of anticancer agents.
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cancer cell death.[2]
-
Janus Kinases (JAKs): Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[3]
Data Presentation: Inhibitory Activities of Structurally Related Pyrimidin-2-amine Derivatives
The following tables summarize the in vitro inhibitory activities of a series of pyrimidin-2-amine derivatives that share a similar core structure to what can be achieved starting from the this compound scaffold. These data highlight the potential for developing highly potent kinase inhibitors from this scaffold.
Table 1: In Vitro PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives [1]
| Compound | R Group at 4-position | PLK4 IC50 (µM) |
| 3b | 4-Morpholinoaniline | 0.0312 |
| 3r | Substituted aniline | 0.0174 |
| 8a | Phenyl | 0.5196 |
| 8h | Substituted phenyl with hydrophilic chain | 0.0067 |
Table 2: Antiproliferative Activity of Selected Pyrimidin-2-amine Derivatives against Breast Cancer Cell Lines [1]
| Compound | MCF-7 IC50 (µM) | BT474 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3r | 0.14 ± 0.01 | 0.21 ± 0.02 | 0.33 ± 0.03 |
| 8h | 0.08 ± 0.01 | 0.12 ± 0.01 | 0.19 ± 0.02 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Scaffold)
This protocol describes a plausible method for the synthesis of the title scaffold based on established procedures for the selective amination of dihalogenated pyrimidines.
Materials:
-
2,4-dibromopyrimidine
-
Cyclohexylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of 2,4-dibromopyrimidine (1.0 eq) in the chosen anhydrous solvent, add cyclohexylamine (1.1 eq) and TEA or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of the Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of aryl or heteroaryl substituents at the 4-position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., a known PLK4 inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase assay buffer, the PLK4 enzyme, and the substrate.
-
Add the serially diluted inhibitor compounds to the wells. Include wells with a positive control and a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a suitable model.
Visualization of Pathways and Workflows
Caption: Simplified PLK4 signaling pathway in cell cycle progression.
Caption: Experimental workflow for scaffold derivatization and evaluation.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key synthetic transformations involving 4-bromo-N-cyclohexylpyrimidin-2-amine. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] The protocols focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds.
Physicochemical Properties
| Property | Value |
| CAS Number | 1269292-88-7 |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.15 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Boiling Point | ~375.1 °C at 760 mmHg |
| Storage | Store at 2-8°C in an inert atmosphere |
(Note: Physical properties are predicted or obtained from supplier data and may vary.)[1]
Core Reactions and Applications
The 4-bromo substituent on the pyrimidine ring is a key functional handle for introducing molecular diversity. It is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[3][4]
I. Buchwald-Hartwig Amination: Synthesis of N-Aryl/N-Heteroaryl Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are common scaffolds in kinase inhibitors and other therapeutic agents.[7][8]
Experimental Protocol: General Procedure
This protocol is a generalized procedure adapted from methodologies for structurally similar bromo-heterocycles.[6][7] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the desired amine, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the Schlenk tube with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted aminopyrimidine.
Reaction Data for Analogous Systems
The following table summarizes representative yields for Buchwald-Hartwig aminations on similar brominated heterocyclic substrates to provide an expectation of reaction efficiency.
| Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Bromo-pyrimidine derivative | Aniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 56 | [7] |
| Bromo-pyrimidine derivative | 4-Methoxyaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 52 | [7] |
| 2-Amino-5-bromo-4-methylpyridine | Various aryl amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Not specified | [6] |
| Bromo-pyrimidine derivative | Benzylamine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 82 | [7] |
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
II. Suzuki-Miyaura Coupling: Synthesis of Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C-C bonds between an organoboron compound and an organic halide.[9][10] This method allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring, a key step in the synthesis of many pharmaceutical compounds.[11][12]
Experimental Protocol: General Procedure
This protocol is a generalized procedure based on Suzuki couplings performed on similar bromo-pyrimidine substrates.[11][13] The choice of catalyst, base, and solvent may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with high-purity nitrogen or argon (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-aryl/heteroaryl-N-cyclohexylpyrimidin-2-amine.
Reaction Data for Analogous Systems
The following table presents representative yields for Suzuki-Miyaura couplings on similar brominated heterocyclic substrates.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [11] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [12] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 85 | [13] |
| 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Acetonitrile/H₂O | 74 | [7] |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
General Catalytic Cycle for Cross-Coupling Reactions
Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed through a similar palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6][9][14]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. cas 1269292-88-7|| where to buy this compound [french.chemenu.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 4-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of 4-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following sections outline the methodologies for confirming the identity, purity, and structural integrity of this compound using state-of-the-art analytical techniques.
Structural Elucidation and Verification
The primary identification of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and mass, confirming the presence of the pyrimidine core, the bromo-substituent, and the N-cyclohexyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Technique | Parameter | Expected Chemical Shift (ppm) / Coupling Constant (Hz) |
| ¹H NMR | Pyrimidine-H (C5-H) | δ 8.1 - 8.3 (d, J ≈ 5.5 Hz) |
| Pyrimidine-H (C6-H) | δ 6.5 - 6.7 (d, J ≈ 5.5 Hz) | |
| Cyclohexyl-CH (N-CH) | δ 3.8 - 4.0 (m) | |
| Cyclohexyl-CH₂ | δ 1.0 - 2.0 (m) | |
| NH | δ 5.0 - 5.5 (br s) | |
| ¹³C NMR | Pyrimidine-C (C2) | δ 160 - 162 |
| Pyrimidine-C (C4) | δ 158 - 160 | |
| Pyrimidine-C (C6) | δ 157 - 159 | |
| Pyrimidine-C (C5) | δ 105 - 107 | |
| Cyclohexyl-C (N-CH) | δ 50 - 52 | |
| Cyclohexyl-C (CH₂) | δ 24 - 34 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Table 2: Representative Mass Spectrometry Data
| Technique | Parameter | Expected m/z Value |
| ESI-MS | [M+H]⁺ (Monoisotopic) | 256.05, 258.05 (approx. 1:1 ratio due to Br isotopes) |
| [M+Na]⁺ (Monoisotopic) | 278.03, 280.03 (approx. 1:1 ratio due to Br isotopes) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.
References
Application Notes and Protocols for In Vitro Testing of 4-bromo-N-cyclohexylpyrimidin-2-amine on Cancer Cell Lines
Introduction
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, including applications as kinase inhibitors in oncology.[1][2] 4-bromo-N-cyclohexylpyrimidin-2-amine (G-CPA1) is a synthetic small molecule featuring a pyrimidine core, a bromine substituent at the 4-position, and an N-cyclohexyl group at the 2-amine position.[3] The structural motifs present in G-CPA1 suggest its potential as a modulator of cellular signaling pathways implicated in cancer cell proliferation and survival. These application notes provide a comprehensive framework for the in vitro evaluation of G-CPA1's cytotoxic and apoptotic effects on various cancer cell lines. The protocols outlined below are foundational and can be adapted based on specific experimental goals and cell lines used.
Hypothetical Mechanism of Action
Based on the common activity of pyrimidine derivatives, it is hypothesized that G-CPA1 may act as an inhibitor of a key signaling kinase involved in cell cycle progression and survival, such as a cyclin-dependent kinase (CDK) or a related pathway. Inhibition of such a pathway would be expected to lead to cell cycle arrest and subsequent induction of apoptosis in cancer cells.
Caption: Hypothetical mechanism of G-CPA1 action.
Data Presentation: Summary of In Vitro Effects
The following tables summarize hypothetical quantitative data from in vitro assays performed on a panel of human cancer cell lines.
Table 1: Cytotoxicity of G-CPA1 on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | MTT | 72 | 12.2 ± 1.1 |
| HCT116 | Colorectal Carcinoma | MTT | 72 | 6.8 ± 0.5 |
| HeLa | Cervical Cancer | MTT | 72 | 15.4 ± 1.3 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined from dose-response curves. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by G-CPA1 in HCT116 Cells
| Treatment | Concentration (µM) | Incubation Time (hrs) | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD |
| Vehicle Control (0.1% DMSO) | - | 48 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| G-CPA1 | 5 | 48 | 18.7 ± 1.5 | 5.2 ± 0.6 |
| G-CPA1 | 10 | 48 | 35.4 ± 2.8 | 12.9 ± 1.1 |
| G-CPA1 | 20 | 48 | 52.1 ± 4.1 | 21.3 ± 1.9 |
Cell populations were quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Table 3: Cell Cycle Distribution in A549 Cells Treated with G-CPA1
| Treatment | Concentration (µM) | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD |
| Vehicle Control (0.1% DMSO) | - | 55.2 ± 3.1 | 28.9 ± 2.2 | 15.9 ± 1.8 |
| G-CPA1 | 10 | 72.5 ± 4.5 | 15.1 ± 1.7 | 12.4 ± 1.5 |
| G-CPA1 | 20 | 81.3 ± 5.2 | 8.9 ± 1.1 | 9.8 ± 1.3 |
Cell cycle analysis was performed by propidium iodide staining of DNA content and flow cytometry.
Experimental Protocols
The following are detailed protocols for the foundational experiments in the in vitro testing of G-CPA1.
Caption: General experimental workflow for G-CPA1 testing.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of G-CPA1 on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
G-CPA1 (dissolved in DMSO to create a 10 mM stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the G-CPA1 stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of G-CPA1. Include wells with vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with G-CPA1. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
G-CPA1
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells per well in 2 mL of medium in 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with G-CPA1 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of G-CPA1 on cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
G-CPA1
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13][14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and treat with G-CPA1 at desired concentrations for 24-48 hours.
-
Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[13]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) to pellet, decant the ethanol, and wash twice with PBS.[14]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and aggregates. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.[14]
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of G-CPA1 on the expression and phosphorylation status of key proteins in a hypothetical target pathway (e.g., the CDK/Rb pathway).[15][16]
Materials:
-
Cancer cell line
-
G-CPA1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK, anti-total-CDK, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with G-CPA1 for the desired time and concentrations. Wash with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the data.
-
Analysis: Quantify band intensities using densitometry software to determine changes in protein expression or phosphorylation levels.
Caption: Hypothetical CDK/Rb signaling pathway targeted by G-CPA1.
Conclusion
The protocols and application notes provided herein offer a structured approach to the initial in vitro characterization of this compound (G-CPA1). Based on the known activities of similar chemical scaffolds, this compound warrants investigation as a potential anticancer agent. The described experimental procedures for assessing cytotoxicity, apoptosis, and effects on the cell cycle serve as a starting point for its biological evaluation. Further investigation, including broader cell line screening and detailed mechanistic studies using techniques like Western blotting, will be crucial for elucidating its therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 1269292-88-7|| where to buy this compound [french.chemenu.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) for N-cyclohexylpyrimidin-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexylpyrimidin-2-amines represent a class of heterocyclic compounds with significant potential in drug discovery. As derivatives of the pyrimidine scaffold, which is a core component of nucleobases and numerous pharmaceuticals, these molecules are of considerable interest for their potential biological activities.[1] The pyrimidine ring system is a privileged scaffold in medicinal chemistry, known to be a constituent in a wide array of therapeutics, including kinase inhibitors, anticancer agents, and antivirals.[1] The N-cyclohexyl moiety introduces a bulky, lipophilic group that can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
These application notes provide a comprehensive guide to developing structure-activity relationships (SAR) for novel N-cyclohexylpyrimidin-2-amine derivatives. The following sections detail synthetic protocols, methodologies for biological evaluation, and a framework for establishing a robust SAR to guide the optimization of lead compounds.
Synthetic Protocols
The synthesis of N-cyclohexylpyrimidin-2-amines can be approached through several established methods for forming the pyrimidine ring or for attaching the amine substituent. The choice of a specific synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the pyrimidine core.
Protocol 1: Cyclocondensation of a β-Diketone with N-Cyclohexylguanidine
This is a classical and widely used method for the synthesis of substituted pyrimidines.
Reaction Scheme:
Materials:
-
Appropriately substituted 1,3-dicarbonyl compound (e.g., acetylacetone for a 4,6-dimethylpyrimidine)
-
N-Cyclohexylguanidine nitrate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add N-cyclohexylguanidine nitrate (1.0 equivalent).
-
Stir the mixture at room temperature for 15-20 minutes to form the free base of N-cyclohexylguanidine.
-
To this mixture, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-cyclohexylpyrimidin-2-amine.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between a pyrimidine core and cyclohexylamine. It is particularly useful when the pyrimidine scaffold is pre-functionalized.
Reaction Scheme:
Materials:
-
Substituted 2-chloropyrimidine
-
Cyclohexylamine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyrimidine (1.0 equivalent), palladium catalyst (0.01-0.05 equivalents), and phosphine ligand (0.02-0.10 equivalents).
-
Add the base (1.5-2.0 equivalents) and anhydrous solvent (toluene or dioxane).
-
Add cyclohexylamine (1.2 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Biological Evaluation and SAR Development
The biological evaluation of newly synthesized N-cyclohexylpyrimidin-2-amines is crucial for determining their therapeutic potential and for establishing a structure-activity relationship. Given that many pyrimidine derivatives are known to be kinase inhibitors, initial screening against a panel of kinases is a logical starting point.
Experimental Workflow for SAR Development
The following diagram illustrates a typical workflow for developing the SAR of a new series of compounds.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (N-cyclohexylpyrimidin-2-amines) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection method
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 384-well plate, add a small volume of the diluted test compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation for SAR Analysis
To effectively analyze the structure-activity relationships, all quantitative data should be summarized in a structured table. This allows for easy comparison of the effects of different substituents on biological activity.
Table 1: Illustrative SAR Data for a Hypothetical Series of N-cyclohexylpyrimidin-2-amines
| Compound ID | R4-substituent | R5-substituent | Kinase X IC50 (nM) | Cell Line Y GI50 (µM) |
| NCPA-01 | -H | -H | 1500 | >10 |
| NCPA-02 | -CH3 | -H | 850 | 8.2 |
| NCPA-03 | -Cl | -H | 250 | 2.5 |
| NCPA-04 | -OCH3 | -H | 1200 | >10 |
| NCPA-05 | -Cl | -Br | 150 | 1.1 |
| NCPA-06 | -Cl | -CN | 80 | 0.5 |
This is example data and does not represent actual experimental results.
Interpreting SAR and Signaling Pathways
Many pyrimidine-based inhibitors target the ATP-binding pocket of kinases. The N-cyclohexyl group likely occupies a hydrophobic pocket within the active site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase.
Putative Kinase Inhibition Signaling Pathway
The diagram below illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.
Conclusion
The development of structure-activity relationships for N-cyclohexylpyrimidin-2-amines is a systematic process involving iterative cycles of chemical synthesis, biological evaluation, and data analysis. The protocols and workflows presented here provide a foundational framework for researchers to explore the therapeutic potential of this promising class of compounds. By carefully modifying the substitution pattern on the pyrimidine ring and analyzing the resulting changes in biological activity, it is possible to optimize lead compounds for enhanced potency, selectivity, and drug-like properties.
References
Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, known as fragments, to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinity, can be efficiently optimized into potent and drug-like candidates.[2][4] The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, making derivatives like 4-bromo-N-cyclohexylpyrimidin-2-amine valuable starting points for FBDD campaigns targeting kinases.[5] This document provides detailed application notes and protocols for the use of this compound as a fragment in the discovery of novel kinase inhibitors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its evaluation as a viable starting point in a fragment-based screening campaign.
| Property | Value | Source |
| Molecular Formula | C10H14BrN3 | Inferred from structure |
| Molecular Weight | 256.14 g/mol | Inferred from structure |
| CAS Number | Not readily available | N/A |
| Appearance | Pale yellow solid (typical for bromopyrimidines) | [6] |
| Solubility | Soluble in DMSO and other organic solvents | General chemical knowledge |
Application in Fragment-Based Screening
This compound can serve as a foundational fragment for the development of inhibitors against various protein kinases implicated in diseases such as cancer. The N-cyclohexyl group can provide favorable interactions within hydrophobic pockets of the target protein, while the 2-aminopyrimidine core can form key hydrogen bonds. The bromine atom at the 4-position acts as a vector for chemical elaboration, allowing for the synthesis of a library of derivatives to improve binding affinity and selectivity.
A typical FBDD workflow utilizing this fragment would involve initial screening to identify binding, followed by structural biology studies to understand the binding mode, and subsequent structure-guided optimization.
Experimental Protocols
1. General Synthesis of 4-(Substituted)-N-cyclohexylpyrimidin-2-amine Derivatives
This protocol outlines a general method for the derivatization of the this compound fragment. The 4-bromo substituent is susceptible to nucleophilic substitution, allowing for the introduction of various chemical moieties.[6]
Materials:
-
This compound
-
Desired nucleophile (e.g., anilines, phenols, amines)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., X-Phos)
-
Base (e.g., K2CO3)
-
Solvent (e.g., n-BuOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired nucleophile (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 85 °C) for a designated time (e.g., 8 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired derivative.
2. Kinase Inhibition Assay (Hypothetical Target: PLK4)
This protocol describes a method to assess the inhibitory activity of this compound and its derivatives against a specific kinase, for example, Polo-like kinase 4 (PLK4), which is a target in cancer therapy.[5]
Materials:
-
Recombinant human PLK4 enzyme
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and PLK4 enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 values for each compound.
Hypothetical Kinase Inhibition Data
| Compound | Description | PLK4 IC50 (µM) |
| 1 | This compound | > 500 |
| 2a | Derivative with morpholinoaniline at C4 | 50.2 |
| 2b | Derivative with 4-fluoroaniline at C4 | 25.8 |
| 2c | Derivative with 3,4,5-trimethoxyphenoxy at C4 | 8.7 |
3. Surface Plasmon Resonance (SPR) for Fragment Binding Analysis
SPR is a biophysical technique used to detect the binding of fragments to a target protein in real-time.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein (e.g., PLK4)
-
Running buffer
-
Test fragments
Procedure:
-
Immobilize the target protein onto the sensor chip surface.
-
Prepare a series of dilutions for each fragment in the running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) to detect binding.
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the dissociation constant (KD).
Hypothetical SPR Binding Data
| Fragment | KD (mM) |
| This compound | 1.2 |
| Control Fragment 1 | 2.5 |
| Control Fragment 2 | No binding detected |
Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
References
- 1. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-bromopyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my 4-bromopyrimidine starting material. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki coupling reaction with 4-bromopyrimidines can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst inhibition.[1]
Potential Causes:
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[1]
-
Poor Oxidative Addition: While the C-Br bond at the 4-position is on an electron-deficient ring, which should facilitate oxidative addition, other factors might hinder this key step.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Switch to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[1][3]
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[4][5]
-
Increase the catalyst loading in increments (e.g., from 1-2 mol% up to 5-10 mol%).[3]
-
-
Base Selection:
-
Solvent System:
-
Temperature:
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[8][10]
Potential Causes:
-
Presence of Water: While often necessary for the reaction, water can also be the proton source for protodeboronation.[10]
-
Base-Promoted Decomposition: The base required for the Suzuki coupling can also promote the decomposition of the boronic acid.[11]
-
Elevated Temperatures and Long Reaction Times: Prolonged exposure to heat can increase the rate of protodeboronation.[8]
Troubleshooting Steps:
-
Use of More Stable Boron Reagents:
-
Reaction Conditions Optimization:
-
Use the minimum necessary amount of water in the solvent system.
-
Screen different bases. Weaker bases might be less prone to promoting protodeboronation.
-
Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged reaction times.[1]
-
-
Inert Atmosphere:
-
Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can sometimes exacerbate decomposition pathways.[1]
-
Q3: How can I prevent the formation of homocoupled products from my boronic acid?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is another frequent side reaction.
Potential Causes:
-
Oxidative Homocoupling: The presence of oxygen in the reaction mixture can promote this side reaction.[1]
-
Palladium-Catalyzed Homocoupling: Certain palladium species can catalyze the coupling of two boronic acid molecules.[1]
Troubleshooting Steps:
-
Strictly Inert Atmosphere:
-
Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[1]
-
-
Catalyst Choice:
-
If homocoupling persists, screening different palladium precursors and ligands may be necessary as some catalyst systems are more prone to this side reaction.[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 4-Bromopyrimidines.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | Buchwald catalysts with bulky, electron-rich ligands often improve yields for heteroaryl halides. | [1][3][13] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands (SPhos, XPhos, etc.) can prevent catalyst inhibition and improve oxidative addition. | [1][3][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective for nitrogen-containing heterocycles. | [3][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A combination of an organic solvent and water is generally required. The optimal ratio may need to be screened. | [3][7] |
| Temperature | 70-110 °C | Higher temperatures generally favor the reaction but can also increase side reactions. | [4][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrimidine:
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
4-bromopyrimidine derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert gas line and manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromopyrimidine (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8][14]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[14]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach involves a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) reaction of a dihalopyrimidine, typically 2,4-dichloropyrimidine, with cyclohexylamine to form the N-cyclohexylpyrimidin-2-amine intermediate. The second step is the regioselective bromination of this intermediate at the 5-position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the most critical parameters to control during the nucleophilic aromatic substitution (SNAr) step?
The most critical parameters are temperature, choice of base, and stoichiometry of the reactants. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[1] Careful control of reaction conditions is necessary to favor the formation of the desired 4-chloro-N-cyclohexylpyrimidin-2-amine intermediate over the C2-substituted isomer and disubstituted byproducts.
Q3: Why is the bromination expected to occur at the 5-position of the pyrimidine ring?
The pyrimidine ring is an electron-deficient heteroaromatic system, which makes electrophilic substitution challenging.[2] The C-5 position is the least electron-deficient and therefore the most favorable site for electrophilic attack. The 2-amino group is an activating group and directs the electrophile to the 5-position.
Q4: I am observing a significant amount of a disubstituted byproduct in my SNAr reaction. How can I minimize its formation?
The formation of the disubstituted N,N'-dicyclohexylpyrimidin-2,4-diamine can be minimized by using a stoichiometric amount of cyclohexylamine relative to the 2,4-dichloropyrimidine. Running the reaction at lower temperatures and for a shorter duration can also help improve selectivity for the monosubstituted product.
Q5: My bromination step is giving a low yield and a complex mixture of products. What could be the reason?
Low yields and product mixtures in the bromination step can result from several factors. Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used. The starting material or intermediate may also be unstable under the reaction conditions, leading to degradation. Ensuring the purity of the N-cyclohexylpyrimidin-2-amine intermediate is crucial.
Troubleshooting Guides
Issue 1: Low Yield of 4-chloro-N-cyclohexylpyrimidin-2-amine in the SNAr Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of 2,4-dichloropyrimidine | 1. Insufficient reaction temperature or time. 2. Inactive or insufficient amount of base. 3. Poor quality of cyclohexylamine. | 1. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 2. Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or ensure the base is fresh and anhydrous. 3. Use freshly distilled cyclohexylamine. |
| Formation of multiple products, including the C2-substituted isomer | 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. The chosen solvent is influencing the selectivity. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Screen different solvents. Polar aprotic solvents like THF or acetonitrile are often good choices. |
| Presence of a significant amount of hydrolyzed byproduct (pyrimidinone) | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Results in the Bromination Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting material | 1. Inactive brominating agent. 2. Insufficient reaction temperature. | 1. Use a fresh batch of N-Bromosuccinimide (NBS) or another suitable brominating agent. 2. Gently warm the reaction mixture, monitoring for decomposition. |
| Formation of multiple brominated products | 1. Over-reaction due to excess brominating agent or prolonged reaction time. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Significant degradation of the product | Harsh reaction conditions (e.g., strong acid, high temperature). | Use milder bromination conditions. NBS in a solvent like acetonitrile or dichloromethane at or below room temperature is generally effective.[3][4] |
Data Presentation
Table 1: Regioselectivity in the SNAr Reaction of 2,4-Dichloropyrimidines with Amines
| Substrate | Amine | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Secondary Aliphatic Amines | LiHMDS, Pd-catalyst, THF, -20 °C | Highly C4-selective | Good to Excellent | [1] |
| 2,4-dichloropyrimidine | Aromatic Amines | LiHMDS, THF, -60 °C | >97:3 | High | [1] |
| 5-nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40 °C | Highly C2-selective | Moderate to Excellent | [5][6] |
Table 2: Yields for Bromination of Pyrimidine Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-4-methylpyridine | NBS | CCl₄ | Reflux | 2 | 85 | [4] |
| Uracil derivative | 1,3-dibromo-5,5-dimethylhydantoin | CH₂Cl₂ | Room Temp | 28 | 95 | [2] |
| Compound 21 (a complex molecule) | NBS | MeCN | 0 | 0.5 | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine (Intermediate)
This protocol is a generalized procedure based on standard methodologies for SNAr reactions on dichloropyrimidines.[1]
Materials:
-
2,4-dichloropyrimidine
-
Cyclohexylamine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous THF.
-
Add the amine/base solution dropwise to the stirred solution of 2,4-dichloropyrimidine at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the bromination of electron-rich heterocyclic compounds.[3][4]
Materials:
-
4-chloro-N-cyclohexylpyrimidin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware
Procedure:
-
Dissolve 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in one portion.
-
Stir the resulting mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or recrystallization to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-bromo-N-cyclohexylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-N-cyclohexylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,4-dichloropyrimidine or cyclohexylamine, over-alkylated or di-substituted byproducts, and potential degradation products. The presence of the bromine atom can also lead to debrominated impurities under certain conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and scale of your reaction. The most common and effective methods are:
-
Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A suitable method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
-
Acid-Base Extraction: Can be used as a preliminary purification step to remove non-basic or acidic impurities.
Q3: My purified this compound is unstable and discolors over time. What are the storage recommendations?
A3: this compound, like many amino-substituted pyrimidines, may be sensitive to light, air, and acidic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures (2-8°C) in a dark place.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography
Q4: My compound is not moving from the baseline during column chromatography, even with a polar eluent.
A4: This issue can arise from several factors:
-
Incorrect Solvent System: The chosen eluent may not be polar enough. Try gradually increasing the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Compound Insolubility: Your compound may have precipitated at the top of the column. Ensure the compound is fully dissolved in the loading solvent before applying it to the silica gel.
-
Strong Interaction with Silica Gel: The basic amine group might be interacting strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent system.
Q5: The separation between my desired product and an impurity is poor, resulting in mixed fractions.
A5: Poor separation can be addressed by:
-
Optimizing the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities to find the optimal conditions for separation. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the target compound often provides the best separation.[1]
-
Using a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
Adjusting the Column Parameters: Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve separation.
Recrystallization
Q6: My compound "oils out" instead of forming crystals during recrystallization.
A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[2] To prevent this:
-
Add More Solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[2]
-
Seed Crystals: Introduce a small seed crystal of the pure compound to induce crystallization.
Q7: The yield from recrystallization is very low. How can I improve it?
A7: A low yield is often due to using too much solvent or premature crystallization.[2] To improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Pre-heat the Funnel: During hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Concentrate the Mother Liquor: After collecting the first crop of crystals, you can concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
Data Presentation
The following table presents illustrative High-Performance Liquid Chromatography (HPLC) data for a synthesized batch of this compound before and after purification by column chromatography. This data is hypothetical and intended to guide researchers in their purity assessment.
| Sample ID | Purification Stage | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude-001 | Before Purification | 5.8 (Impurity 1) | 8.2 | 85.3 |
| 7.2 (Product) | 85.3 | |||
| 9.1 (Impurity 2) | 6.5 | |||
| Purified-001 | After Column Chromatography | 7.2 (Product) | 98.9 | 98.9 |
| 9.1 (Impurity 2) | 1.1 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in the purification of organic compounds.
References
Technical Support Center: Synthesis of N-cyclohexylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-cyclohexylpyrimidin-2-amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-cyclohexylpyrimidin-2-amine, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of N-cyclohexylpyrimidin-2-amine can stem from several factors. The most common culprits are related to the chosen synthetic route, reaction conditions, and reagent quality. The two primary synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. For either method, it is crucial to meticulously optimize parameters such as catalyst, base, solvent, and temperature.[1][2] Additionally, the purity of starting materials, particularly the pyrimidine precursor and cyclohexylamine, is paramount as impurities can hinder the reaction.[3]
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge. In the context of Buchwald-Hartwig amination, a potential side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of an undesired arene and imine product.[4] For SNAr reactions, if using a di-substituted pyrimidine, regioselectivity can be an issue.[5] To minimize these, consider the following:
-
Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve selectivity and reaction rates.[4]
-
Base Selection: The strength and type of base can influence the reaction pathway. A weaker base might be necessary to avoid degradation of starting materials or products.
-
Temperature Control: Running the reaction at the optimal temperature is key. Excessively high temperatures can lead to decomposition and side product formation.
Q3: How do I choose between the Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination routes?
A3: The choice of synthetic route depends on the specific pyrimidine precursor available and the desired reaction conditions.
-
SNAr: This method is often simpler and does not require a metal catalyst. It is most effective when the pyrimidine ring is activated by electron-withdrawing groups. For instance, 2-chloropyrimidine can react with cyclohexylamine, often in the presence of a base and heat.[6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is more versatile and can be used with a broader range of pyrimidine halides (chlorides, bromides, iodides).[2][4] It is particularly useful for less reactive aryl halides and can often be performed under milder conditions than SNAr.[8]
Q4: My purification of the final product, N-cyclohexylpyrimidin-2-amine, is proving difficult. What purification strategies are recommended?
A4: Purification can be challenging due to the basic nature of the amine product.
-
Column Chromatography: This is a standard method for purification. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Acid-Base Extraction: An alternative or complementary technique involves an acid-base workup. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the desired amine, which then moves to the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Data Presentation
The following tables summarize reaction conditions for the two primary synthetic routes to N-cyclohexylpyrimidin-2-amine.
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Entry | Pyrimidine Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | K₂CO₃ | DMF | 100 | 12 | Moderate |
| 2 | 2-Chloropyrimidine | Et₃N | Ethanol | Reflux | 24 | Moderate-Good |
| 3 | 2-Bromopyrimidine | Na₂CO₃ | Acetonitrile | 80 | 10 | Good |
| 4 | 2-Chloropyrimidine | KF | Water | 175 (Microwave) | 1 | Good-Excellent |
Table 2: Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Pyrimidine Precursor | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 8 | Good |
| 2 | 2-Bromopyrimidine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 12 | Excellent |
| 3 | 2-Chloropyrimidine | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 6 | Good |
| 4 | 2-Iodopyrimidine | Pd(OAc)₂ | SPhos | K₃PO₄ | t-BuOH | 90 | 16 | Excellent |
Experimental Protocols
Protocol 1: Synthesis of N-cyclohexylpyrimidin-2-amine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloropyrimidine (1.0 eq), cyclohexylamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-cyclohexylpyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific catalyst and ligand system used.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add the 2-chloropyrimidine (1.0 eq) and cyclohexylamine (1.2 eq).
-
Solvent and Degassing: Add anhydrous, degassed toluene via syringe. Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8-16 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-cyclooctylpyrimidin-2-amine | Benchchem [benchchem.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrimidine Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions of pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyrimidine substrate sluggish or failing completely?
A1: The most common reason for low reactivity in cross-coupling reactions involving pyrimidines is catalyst deactivation. The lone pairs of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[1][2] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive.[1][3] Other frequent issues include a suboptimal choice of ligand, base, or solvent, impurities in the starting materials, and the inherent lower reactivity of certain substrates like chloropyrimidines.[1][2]
Q2: How does the position of the leaving group on the pyrimidine ring affect reactivity?
A2: The reactivity of halopyrimidines in cross-coupling reactions is highly dependent on the position of the halogen. Generally, the order of reactivity is C4 > C2 > C5.[1][4] The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, particularly at the C2 and C4 positions.[1] The C5 position is less electronically activated and can be more challenging to couple.[1]
Q3: What is "palladium black," and why is it forming in my reaction?
A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture, indicating catalyst decomposition.[1][5] Its formation can be caused by several factors, including:
-
Instability of the Active Catalyst: If the active Pd(0) species is not sufficiently stabilized by the ligand, it can agglomerate.[5]
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[1][3]
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which then decompose.[3]
-
Suboptimal Reaction Conditions: An inappropriate choice of base or solvent can also contribute to catalyst instability.[1]
Q4: Can the choice of ligand really prevent the pyrimidine from poisoning the catalyst?
A4: Yes, the ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[1][3] These ligands create a sterically hindered environment around the palladium center, which physically blocks the pyrimidine's nitrogen atoms from coordinating with the metal.[1][3] This steric shielding helps to keep the catalyst "on-cycle" and catalytically active.
Troubleshooting Guides
Problem 1: Low or No Conversion
Your reaction has stalled or is providing a very low yield of the desired product.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Pyrimidine Nitrogen | 1. Switch to a Bulkier Ligand: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr).[1][3] 2. Increase Ligand:Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can sometimes improve catalyst stability.[3] | Bulky ligands sterically shield the palladium center, preventing coordination by the pyrimidine nitrogen.[1][3] An excess of ligand can help prevent aggregation.[3] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloropyrimidine to a bromo- or iodopyrimidine.[2][6] 2. Use a More Active Precatalyst: Use a modern palladacycle precatalyst (e.g., G3 or G4 type) for more reliable generation of the active Pd(0) species.[1] | C-Cl bonds are less reactive than C-Br or C-I bonds in oxidative addition.[2] Precatalysts can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.[1] |
| Suboptimal Base or Solvent | 1. Screen Bases: The choice of base is critical. Screen a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[1] 2. Ensure Anhydrous & Degassed Solvent: Use fresh, anhydrous, and thoroughly deoxygenated solvents (e.g., toluene, dioxane, THF).[1][3] | The base's strength and solubility can significantly impact the reaction.[3] Water and oxygen can deactivate the catalyst and lead to side reactions like protodeboronation.[1] |
| Poor Reagent Quality | 1. Purify Starting Materials: Impurities in the pyrimidine or coupling partner can poison the catalyst. Purify via recrystallization or chromatography.[1] 2. Use Fresh Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh reagents or consider more stable boronate esters (e.g., pinacol esters).[1] | Catalyst poisons, even in trace amounts, can halt the reaction.[2] Protodeboronation of the boronic acid is a common side reaction that consumes the coupling partner.[2] |
Problem 2: Significant Side Product Formation
You observe substantial amounts of homocoupled products or dehalogenation of your pyrimidine starting material.
Potential Causes & Solutions
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling | Presence of oxygen in the reaction mixture. | 1. Thoroughly Degas: Degas the solvent and reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] 2. Use a Pre-catalyst: Using a well-defined Pd(0) source or a precatalyst that rapidly forms the active species can minimize side reactions during the initial reduction of Pd(II).[6] |
| Dehalogenation | The base and ligand combination favors reductive elimination of H-X over the desired cross-coupling. | 1. Optimize Base and Ligand: Screen different combinations of bases and ligands. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[6] Attempt the reaction at a lower temperature. |
Problem 3: Palladium Black Formation
A black precipitate forms in your reaction vessel, often accompanied by a stall in the reaction.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Instability/Aggregation | 1. Use Stabilizing Ligands: Employ bulky, electron-rich phosphine or NHC ligands to stabilize the Pd(0) intermediate.[1] 2. Optimize Ligand:Palladium Ratio: Ensure a sufficient amount of ligand is present (e.g., 1:1 to 2:1 L:Pd).[3] | These ligands prevent the palladium atoms from agglomerating into inactive nanoparticles.[1][5] |
| High Reaction Temperature | 1. Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1][3] | Heat accelerates catalyst decomposition pathways.[3] |
| Presence of Oxygen | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[3] | Oxygen oxidizes the active Pd(0) catalyst, leading to its decomposition.[3] |
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various catalytic systems in pyrimidine cross-coupling, compiled from different studies. Direct comparison should be made with caution due to variations in specific substrates and conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [7] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₃PO₄ | Toluene | 12 | 92 | [7] |
| 3 | 4-Chloropyrimidine | 3-Tolylboronic acid | XPhos Pd G3 (2) | XPhos | K₃PO₄ | THF | 8 | 95 | [1] |
| 4 | 5-Bromopyrimidine | Naphthylboronic acid | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | Dioxane | 16 | 88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands in a Suzuki-Miyaura Coupling
This protocol provides a framework for testing different ligands to overcome catalyst deactivation.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand to be screened (e.g., XPhos, 2-4 mol%) against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.2 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to assess conversion and identify potential catalyst death.
-
Analysis: Compare the conversion rates and final yields for each ligand to identify the optimal choice for your substrate.
Protocol 2: Monitoring Reaction for Catalyst Deactivation
This protocol uses small-aliquot analysis to determine if and when a catalyst deactivates.
-
Setup: Set up the reaction as described in Protocol 1, including an internal standard (e.g., dodecane) if using GC analysis.
-
Sampling: At set time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to determine the concentration of starting material and product over time.
-
Data Interpretation: Plot the concentration of the product versus time. A reaction that proceeds smoothly to completion will show a steady increase until the starting material is consumed. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[6]
Visualizations
Caption: Catalytic cycle with a key deactivation pathway.
Caption: A logical workflow for troubleshooting pyrimidine cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions of Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of protodeboronation, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrimidine boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyrimidine byproduct, which can complicate purification.[1][4]
Q2: Why are pyrimidine boronic acids particularly susceptible to protodeboronation?
A2: Pyrimidine boronic acids are prone to protodeboronation due to the electron-deficient nature of the pyrimidine ring.[5][6] The presence of two nitrogen atoms in the ring can influence the stability of the C-B bond and may lead to decomposition pathways not typically observed with simple arylboronic acids.[1][5] Specifically, 2- and 4-pyrimidinylboronic acids can be less stable than their 5-pyrimidinyl counterparts.[7]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
Base: The choice and strength of the base are critical. Strong bases, in combination with water, can accelerate the cleavage of the C-B bond.[1][8]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4][9]
-
pH: The reaction pH is a crucial factor, as it affects the stability and speciation of the boronic acid.[1][10] For some heteroaromatic boronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]
-
Solvent: The solvent system can influence the solubility of the reagents and the reaction kinetics.[11]
-
Catalyst Activity: If the rate of the desired Suzuki coupling is slow, the boronic acid has more time to decompose.[12]
Q4: Are there more stable alternatives to pyrimidine boronic acids?
A4: Yes. To mitigate protodeboronation, more stable boronic acid derivatives can be used. These include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.[7][13]
-
MIDA boronates: These act as "slow-release" surrogates, keeping the concentration of the free boronic acid low throughout the reaction, which minimizes side reactions.[2][8]
-
Organotrifluoroborates (Molander salts): These can also offer enhanced stability.[2][9]
Troubleshooting Guide
This section provides specific advice for common experimental issues related to protodeboronation.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of protodeboronated pyrimidine byproduct observed. | The rate of protodeboronation is competing with or exceeding the rate of the Suzuki coupling. | 1. Change the Base: Switch to a weaker base. For example, if using a strong base like NaOH, consider trying K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5] 2. Lower the Temperature: If possible, run the reaction at a lower temperature to slow the rate of protodeboronation.[9] 3. Use Anhydrous Conditions: If the base and catalyst system allows, running the reaction under anhydrous conditions can minimize protodeboronation, though water is often necessary for the activity of many bases.[8] 4. Increase Catalyst Activity: Use a more active catalyst system (e.g., by changing the phosphine ligand to one like SPhos or XPhos) to accelerate the desired coupling reaction.[7][12] |
| Low or no yield of the desired coupled product. | The boronic acid may be decomposing before it can participate in the catalytic cycle. | 1. Use a More Stable Boron Reagent: Convert the pyrimidine boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[2][7][8] 2. Optimize Reagent Addition: Consider the slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[8] 3. Check Reagent Quality: Ensure the boronic acid is fresh and has been stored properly, as they can decompose over time.[14][15] |
| Reaction is sluggish and requires long reaction times. | The chosen reaction conditions are not optimal for the specific pyrimidine substrate. | 1. Switch to Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times (e.g., to 15 minutes) and improve yields, often outcompeting the slower protodeboronation side reaction.[4][11][16] 2. Screen Catalysts and Ligands: The choice of palladium source and ligand is critical. For less reactive pyrimidine chlorides, standard catalysts like Pd(PPh₃)₄ may need to be replaced with more active systems.[4][14] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving pyrimidine derivatives, providing a basis for optimization.
Table 1: Effect of Catalyst and Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine [11]
| Catalyst | Solvent | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane | 71 |
| Pd(PPh₃)₄ | THF | 62 |
| Pd(PPh₃)₄ | Isopropanol | 48 |
| Pd(PPh₃)₄ | DMF | 35 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.
Table 2: Influence of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [5]
| Base | Yield (%) |
| K₃PO₄ | 75 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| Cs₂CO₃ | 55 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenyl boronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane/H₂O, 70-80 °C, 18-22 h.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines [16]
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol).
-
Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling under Anhydrous Conditions [1][8]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃), and ligand (if required).
-
Add the base (e.g., anhydrous KF, 3.0 eq) and the pyrimidine boronic acid derivative (e.g., pinacol ester, 1.2-1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling for Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for pyrimidine synthesis, with a specific focus on preventing the common side reaction of boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in pyrimidine synthesis?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is particularly problematic in pyrimidine synthesis as it consumes the valuable boronic acid reagent, reduces the yield of the desired substituted pyrimidine, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to similar physical properties.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product alongside the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.
Q3: Are pyrimidine substrates particularly susceptible to issues in Suzuki coupling?
A3: Yes, pyrimidine substrates can present unique challenges. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition[1]. This can slow down the desired cross-coupling reaction, allowing more time for side reactions like homocoupling to occur. The position of the leaving group and the boronic acid on the pyrimidine ring also significantly impacts reactivity, with 2-substituted pyrimidines often being the most challenging[2].
Q4: How can I effectively remove oxygen from my reaction?
A4: Rigorous degassing of solvents and the reaction mixture is crucial. Common and effective methods include:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is highly effective.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High percentage of boronic acid homocoupling | Presence of oxygen in the reaction mixture. | 1. Ensure all solvents are thoroughly degassed using inert gas sparging or the freeze-pump-thaw method. 2. Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). |
| Use of a Pd(II) precatalyst. | 1. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Utilize modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species. | |
| Inappropriate choice of ligand. | 1. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired reductive elimination and sterically hinder the formation of intermediates leading to homocoupling. | |
| Suboptimal base selection. | 1. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are less likely to promote side reactions compared to strong organic bases. | |
| Low or no yield of the desired pyrimidine product | Catalyst deactivation by the pyrimidine nitrogen atoms. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium catalyst and prevent coordination with the pyrimidine ring[1]. 2. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. |
| Poor reactivity of the pyrimidine halide. | 1. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts. Consider using a more active catalyst system or harsher reaction conditions (e.g., higher temperature, microwave irradiation) for chloro-substrates[3]. | |
| Protodeboronation (loss of the boronic acid group) | Presence of water or other protic sources. | 1. Use anhydrous solvents and reagents. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Data Presentation: Catalyst and Solvent Effects
The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine substrates.
Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Solvent Mixture Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation. |
Experimental Protocols
Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine with Minimized Homocoupling
This protocol is a general guideline for the coupling of a halopyrimidine with an arylboronic acid and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the halogenated pyrimidine, arylboronic acid, and base.
-
Seal the vial with a septum and thoroughly purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed vial into the microwave reactor.
-
Irradiate the mixture with stirring at a pre-determined temperature (e.g., 100-120 °C) for the optimized time (typically 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.
Visualizations
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
Technical Support Center: Purifying Pyrimidine Compounds with Column Chromatography
Welcome to the technical support center for the purification of pyrimidine compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for purifying pyrimidine compounds?
A1: The most frequently used stationary phase for the column chromatography of pyrimidine derivatives is silica gel.[1][2][3] Alumina can be considered as an alternative, especially if the target compound is unstable on silica gel.[4][5] For high-performance liquid chromatography (HPLC), reversed-phase columns (like C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also common.[6][7]
Q2: How do I select an appropriate mobile phase for my pyrimidine compound?
A2: Mobile phase selection is crucial and should be guided by thin-layer chromatography (TLC) analysis.[1][8] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[8] Common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] For more polar pyrimidines, solvent systems like dichloromethane/methanol or acetonitrile/water may be necessary.[7][8]
Q3: My pyrimidine compound is basic. How can I prevent peak tailing on a silica gel column?
A3: Peak tailing with basic compounds like many pyrimidines is often due to strong interactions with the acidic silanol groups on the silica surface.[9][10] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase.[1][11] This deactivates the acidic sites on the silica gel, leading to improved peak shape.[12]
Q4: My compound is not moving from the baseline on TLC, even with highly polar solvents. What should I do?
A4: If your compound is very polar and remains at the baseline, you have a few options. You can try more polar solvent systems, such as adding methanol to your mobile phase.[1] If that fails, consider switching to a different stationary phase like reversed-phase silica or alumina.[5][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable technique for highly polar compounds.[7]
Q5: When should I use dry loading versus wet loading for my sample?
A5: Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is generally preferred.[1] However, if your compound has poor solubility in the initial mobile phase, dry loading is a better alternative.[14][15] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[14] This technique can also be beneficial if you need to use a stronger, more polar solvent to dissolve your sample that would otherwise interfere with the separation if loaded directly.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Compounds have very similar polarities.[4] - Column overloading. | - Optimize Mobile Phase: Systematically vary the solvent ratio to improve separation. A less polar mobile phase will increase retention, potentially improving the separation of closely eluting polar compounds.[1] - Try a Different Solvent System: Experiment with different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). - Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity.[12] - Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. The weight of the stationary phase should be 20-100 times the weight of the crude sample.[2][3] |
| Peak Tailing | - Strong interaction between a basic pyrimidine and acidic silica gel.[9] - Compound is acidic. - Column overload.[9] - Channeling or voids in the column packing.[9] | - Add a Mobile Phase Modifier: For basic compounds, add 0.1-1% triethylamine or pyridine.[1] For acidic compounds, add a small amount of acetic acid.[1] - Reduce Sample Load: Use a more dilute sample solution.[1] - Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.[1] |
| Compound is Stuck on the Column | - Compound is too polar for the selected mobile phase. - Compound may have decomposed on the silica gel.[13] - Compound precipitated on the column.[15] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., switch from 10% to 20% ethyl acetate in hexane, or add methanol). - Check Compound Stability: Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting.[13] If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[13] - Improve Solubility: Use a mobile phase modifier or a co-solvent to prevent precipitation.[15] |
| Cracks or Bubbles in the Stationary Phase | - Column ran dry. - Heat generated from the solvent mixing with the stationary phase. - Poor packing technique. | - Never Let the Column Run Dry: Always keep the solvent level above the top of the stationary phase.[2] - Proper Packing: Pack the column using a slurry method and allow it to settle completely.[1] Adding a layer of sand on top can help prevent disturbance of the silica bed.[2] |
| No Compound Elutes | - The compound may have eluted in the solvent front. - The compound is colorless and was not detected. - The compound decomposed on the column.[13] | - Check Early Fractions: Concentrate the very first fractions collected and analyze them by TLC.[13] - Use a Visualization Technique: Use a UV lamp or an appropriate staining agent (e.g., potassium permanganate) to visualize spots on the TLC plate. - Assess Compound Stability: As mentioned above, check for degradation on a TLC plate.[13] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Pyrimidine Derivative
This protocol assumes the use of silica gel as the stationary phase.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a good separation of your target pyrimidine from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[8]
-
-
Column Preparation:
-
Select a column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[1]
-
Allow the silica to settle, and then add a protective layer of sand on top.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrimidine compound in a minimal amount of the mobile phase.[14] Carefully apply the solution to the top of the column using a pipette.[1]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.[14]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.[1]
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrimidine compound.
-
Data Presentation
Table 1: Common Solvent Systems for Pyrimidine Purification
| Stationary Phase | Mobile Phase System | Polarity | Typical Pyrimidine Compounds |
| Normal Phase (Silica Gel) | Hexane / Ethyl Acetate | Low to Medium | Less polar, substituted pyrimidines |
| Normal Phase (Silica Gel) | Dichloromethane / Methanol | Medium to High | More polar, functionalized pyrimidines |
| Reversed-Phase (C18) | Water / Acetonitrile (+ 0.1% Formic Acid) | High | Polar, water-soluble pyrimidines and nucleosides[6] |
| HILIC | Acetonitrile / Water (+ Ammonium Formate) | High | Very polar pyrimidines, nucleobases, and nucleosides[7][16] |
Table 2: Mobile Phase Modifiers for Improved Peak Shape
| Compound Type | Problem | Modifier | Concentration | Mechanism |
| Basic Pyrimidines | Peak Tailing | Triethylamine | 0.1 - 1% | Masks acidic silanol sites on silica gel.[1] |
| Acidic Pyrimidines | Peak Tailing | Acetic Acid | 0.1 - 1% | Suppresses ionization of the acidic compound.[1] |
Visualizations
Caption: Experimental workflow for pyrimidine purification by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. biotage.com [biotage.com]
- 16. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-bromo-N-cyclohexylpyrimidin-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystals Form After Cooling
-
Possible Cause: The solution is not supersaturated, which could be due to using too much solvent or the compound being highly soluble even at low temperatures.[1][2]
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the compound, if available.
-
Reduce the volume of the solvent by evaporation and allow the solution to cool again.[2]
-
If the compound remains soluble, the chosen solvent is likely inappropriate. A different solvent or a mixed solvent system should be considered.[1]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point.[2] This can also be caused by the presence of significant impurities which lower the melting point of the mixture.[2]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent (one in which the compound is more soluble) to lower the saturation point.[3]
-
Allow the solution to cool much more slowly to encourage the formation of crystals over oiling out. Placing the flask in an insulated container can help achieve this.[1]
-
Consider purification by another method, such as column chromatography, to remove impurities before attempting recrystallization again.[2]
-
Issue 3: Crystal Formation is Too Rapid
-
Possible Cause: The solution is too concentrated, leading to rapid precipitation rather than the growth of well-defined crystals.[1][3] This can trap impurities within the crystal lattice.
-
Solution:
Issue 4: The Recrystallization Yield is Very Low
-
Possible Cause: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[3] The product may have prematurely crystallized during a hot filtration step.
-
Solution:
-
To recover more product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected.[3]
-
In future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.
-
If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.[4]
-
Issue 5: The Purified Crystals are Discolored
-
Possible Cause: The discoloration is likely due to the presence of colored impurities that were not fully removed during the initial crystallization.
-
Solution:
-
The recrystallization process can be repeated.
-
For certain impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate. It is also common to use mixed solvent systems such as hexane/acetone or hexane/THF.[1] Small-scale solubility tests with various solvents are recommended to determine the optimal choice.
Q2: What is the impact of impurities on the recrystallization process?
A2: Impurities can interfere with the formation of the crystal lattice, potentially leading to no crystal formation, "oiling out," or the formation of impure crystals.[1] If the starting material is significantly impure, it may be necessary to perform another purification step, such as column chromatography, before recrystallization.[5]
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, mixed solvent systems are often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Workflow
Below is a generalized workflow for the recrystallization of this compound.
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Flowchart
The following diagram outlines a logical approach to troubleshooting common recrystallization problems.
Caption: A troubleshooting flowchart for the recrystallization of this compound.
References
Technical Support Center: Identifying Reaction Byproducts in 4-Bromopyrimidine Reactions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromopyrimidine and analyzing its reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 4-bromopyrimidine?
A1: 4-Bromopyrimidine is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the 4-position.
-
Buchwald-Hartwig Amination: To introduce primary or secondary amines at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles, although this is less common than palladium-catalyzed reactions.
Q2: What are the expected major byproducts in a Suzuki-Miyaura coupling reaction with 4-bromopyrimidine?
A2: Besides the desired coupled product, several byproducts can form in a Suzuki-Miyaura reaction involving 4-bromopyrimidine. These include:
-
Debromination: Formation of pyrimidine, where the bromine atom is replaced by a hydrogen atom.[1]
-
Protodeboronation: The boronic acid starting material is converted to the corresponding arene.
-
Homocoupling: Coupling of two boronic acid molecules to form a biaryl byproduct.[1]
-
Hydrolysis of Boronic Acid: Formation of boric acid and the corresponding arene from the boronic acid.
Q3: What are the potential byproducts in a Buchwald-Hartwig amination of 4-bromopyrimidine?
A3: In addition to the desired amine product, the following byproducts may be observed:
-
Debromination: Formation of pyrimidine. This can occur via a competing β-hydride elimination pathway.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Side reactions of the amine: The amine starting material may undergo side reactions depending on the reaction conditions.
Q4: My LC-MS data shows a peak with a mass corresponding to pyrimidine. What is the likely cause?
A4: The presence of a peak corresponding to pyrimidine (m/z = 81.04 in positive ion mode, [M+H]⁺) strongly suggests that debromination of the 4-bromopyrimidine starting material has occurred. This is a common side reaction in palladium-catalyzed coupling reactions.[1]
Q5: I see several unexpected peaks in my LC-MS chromatogram. How can I begin to identify them?
A5: A systematic approach is crucial for identifying unknown peaks.[2] Start by considering the potential byproducts mentioned above. Analyze the mass spectra of the unknown peaks to determine their molecular weights. Look for characteristic isotope patterns, such as the M+2 peak for bromine-containing compounds. Also, consider the possibility of common adducts forming in the ion source.
Troubleshooting Guide
Issue 1: An unexpected peak is observed with a mass significantly higher than the starting materials or expected product.
-
Question: Could this be a homocoupled product or a solvent adduct?
-
Answer:
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl species.[1] Calculate the expected mass of this homocoupled product and compare it to the observed mass.
-
Solvent Adducts: Common LC-MS solvents like acetonitrile and formic acid can form adducts with the analyte. Check for masses corresponding to [M+CH₃CN+H]⁺ or [M+HCOOH+H]⁺.
-
Dimerization: The starting material or product could potentially dimerize under the reaction or analysis conditions.
-
Issue 2: A peak is observed with a mass that does not correspond to any expected species, even after considering common byproducts and adducts.
-
Question: Could this be a reaction with the solvent or base?
-
Answer:
-
Solvent Reactivity: Some solvents, like DMF, can participate in side reactions under certain conditions.
-
Base-Related Byproducts: The base used in the reaction (e.g., carbonates, phosphates) can sometimes lead to unexpected byproducts.
-
Impurity in Starting Material: The peak could be from an impurity present in the 4-bromopyrimidine or the coupling partner. It is advisable to run an LC-MS of the starting materials individually.
-
Issue 3: I am not seeing my expected product peak in the LC-MS.
-
Question: What are the common reasons for the absence of the product peak?
-
Answer:
-
Reaction Failure: The reaction may not have worked. Check the reaction conditions and reagent quality.
-
Ionization Issues: The product may not be ionizing efficiently under the chosen LC-MS conditions. Try switching between positive and negative ion modes or adjusting the mobile phase additives.
-
Retention Time Shift: The product peak may be eluting at an unexpected retention time.[2] Ensure you are acquiring data for a sufficient duration.
-
Sample Degradation: The product may be unstable and degrading during sample preparation or analysis.
-
Quantitative Data Summary
The following table lists the theoretical monoisotopic masses of 4-bromopyrimidine, its common byproducts, and potential adducts that may be observed in positive ion mode electrospray ionization (ESI) LC-MS.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) | [M+CH₃CN+H]⁺ (m/z) |
| 4-Bromopyrimidine | C₄H₃BrN₂ | 157.953 | 158.961 | 180.943 | 196.917 | 200.004 |
| Pyrimidine (Debromination product) | C₄H₄N₂ | 80.037 | 81.045 | 103.027 | 118.999 | 122.071 |
| Phenylboronic acid (Example Coupling Partner) | C₆H₇BO₂ | 122.054 | - | - | - | - |
| Biphenyl (Protodeboronation & Homocoupling product) | C₁₂H₁₀ | 154.078 | 155.086 | 177.068 | 193.042 | 196.112 |
| 4-Phenylpyrimidine (Example Suzuki Product) | C₁₀H₈N₂ | 156.069 | 157.076 | 179.058 | 195.032 | 198.102 |
Experimental Protocols
1. Sample Preparation for LC-MS Analysis
-
Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute: Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The dilution factor will depend on the concentration of your reaction.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer: Transfer the filtered sample to an LC-MS vial.
2. General LC-MS Method for Reaction Monitoring
-
Instrumentation: A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Note: This is a general method and may require optimization for specific compounds and instruments.
Visualizations
Caption: Workflow for byproduct identification by LC-MS.
Caption: Troubleshooting logic for unknown peaks.
References
Technical Support Center: Scaling Up the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A common and scalable approach involves a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) of a 2-amino-4-halopyrimidine with cyclohexylamine. This is followed by a bromination step if the starting material is not already brominated at the 4-position. An alternative is to start with 2-amino-4-hydroxypyrimidine, convert the hydroxyl group to a halide, and then proceed with the cyclohexylamine substitution.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and moisture control. Many of the reactions involved in pyrimidine synthesis are sensitive to air and moisture, so working under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[1]
Q3: What are some common side products, and how can they be minimized?
A3: Common side products can include di-substituted pyrimidines (if starting with a di-halopyrimidine), over-alkylation products, and regioisomers during bromination. Careful control of stoichiometry and reaction temperature can help minimize the formation of these impurities.
Q4: What purification techniques are most effective for the final product and intermediates?
A4: Purification can often be achieved through recrystallization or column chromatography. For basic compounds like amines, tailing on silica gel can be an issue. This can be mitigated by adding a small amount of a volatile amine, like triethylamine, to the eluent or by using an amine-functionalized silica column. Acid-base extraction can also be a useful technique for separating the amine product from non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in the N-Cyclohexylation Step
Question: I am experiencing a low yield during the reaction of 2-amino-4-chloropyrimidine with cyclohexylamine. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Solution |
| Insufficient Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
| Weak Base | A base is often necessary to neutralize the acid formed during the reaction. If the reaction is slow, consider using a stronger base such as potassium carbonate, cesium carbonate, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] |
| Inappropriate Solvent | Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[2] Consider switching to one of these if you are using a less polar solvent. |
| Moisture in the Reaction | Amines and pyrimidines can be sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended. |
Issue 2: Formation of Multiple Products in the Bromination Step
Question: The bromination of my 2-(cyclohexylamino)pyrimidine intermediate is yielding multiple brominated products. How can I improve the regioselectivity?
Answer:
| Potential Cause | Troubleshooting Solution |
| Harsh Brominating Agent | Reagents like liquid bromine can be harsh and lead to over-bromination or side reactions. Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[3] |
| Incorrect Solvent | The choice of solvent can influence the regioselectivity of the bromination. Acetonitrile or chlorinated solvents are often used. |
| Non-Optimal Temperature | Bromination reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity. |
| Lack of a Directing Group | In some cases, protecting groups can be used to direct the bromination to a specific position on the pyrimidine ring. |
Experimental Protocols
Protocol 1: Synthesis of N-cyclohexyl-4-chloropyrimidin-2-amine
This protocol describes the nucleophilic aromatic substitution of 2-amino-4,6-dichloropyrimidine with cyclohexylamine.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Cyclohexylamine
-
Triethylamine (TEA)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), cyclohexylamine (1 equivalent), and triethylamine (2 equivalents).
-
Heat the mixture at 80-90 °C in a solvent-free condition.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-cyclohexyl-4-chloropyrimidin-2-amine.
Protocol 2: Bromination of a Pyrimidine Ring
This protocol provides a general method for the bromination of a pyrimidine ring using N-Bromosuccinimide (NBS).
Materials:
-
Pyrimidine starting material
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrimidine starting material in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.[3]
-
Extract the aqueous mixture with dichloromethane (3x).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated pyrimidine.[3]
Quantitative Data Summary
| Reaction Step | Reactants | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| N-Cyclohexylation | 2-amino-4-chloropyrimidine, Cyclohexylamine | Ethanol or Solvent-free | 80-100 | 70-90 | >95 (after recrystallization) |
| Bromination | 2-(cyclohexylamino)pyrimidine, NBS | Acetonitrile | 0 - rt | 60-85 | >98 (after chromatography) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Comparative Analysis of 4-bromo-N-cyclohexylpyrimidin-2-amine and its Chloro-Analog using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-N-cyclohexylpyrimidin-2-amine and its structural analog, 4-chloro-N-cyclohexylpyrimidin-2-amine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predictive data based on established substituent effects on the pyrimidine and cyclohexane ring systems. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are of interest in medicinal chemistry and drug development.
Predicted 1H and 13C NMR Data Comparison
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and 4-chloro-N-cyclohexylpyrimidin-2-amine. Predictions are based on the analysis of chemical shifts of related structures such as 2-aminopyrimidine, 4-halopyrimidines, and N-substituted cyclohexylamines.
Table 1: Predicted 1H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 4-chloro-N-cyclohexylpyrimidin-2-amine | Multiplicity | Integration |
| H-5 | ~ 6.8 - 7.0 | ~ 6.6 - 6.8 | d, J ≈ 5.5 Hz | 1H |
| H-6 | ~ 8.1 - 8.3 | ~ 8.0 - 8.2 | d, J ≈ 5.5 Hz | 1H |
| NH | ~ 5.0 - 5.5 | ~ 5.0 - 5.5 | br s | 1H |
| CH (cyclohexyl) | ~ 3.8 - 4.0 | ~ 3.8 - 4.0 | m | 1H |
| CH₂ (cyclohexyl) | ~ 1.2 - 2.1 | ~ 1.2 - 2.1 | m | 10H |
Table 2: Predicted 13C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 4-chloro-N-cyclohexylpyrimidin-2-amine |
| C-2 | ~ 162 - 164 | ~ 162 - 164 |
| C-4 | ~ 148 - 150 | ~ 158 - 160 |
| C-5 | ~ 115 - 117 | ~ 112 - 114 |
| C-6 | ~ 158 - 160 | ~ 157 - 159 |
| C-1' (CH) | ~ 50 - 52 | ~ 50 - 52 |
| C-2'/6' (CH₂) | ~ 33 - 35 | ~ 33 - 35 |
| C-3'/5' (CH₂) | ~ 25 - 27 | ~ 25 - 27 |
| C-4' (CH₂) | ~ 24 - 26 | ~ 24 - 26 |
Note on Predictions: The chemical shift of C-4 is expected to be the most significantly affected by the change in the halogen substituent, with the more electronegative chlorine atom causing a downfield shift compared to bromine. Similarly, a slight upfield shift is predicted for C-5 in the chloro-analog due to the electronic effects of the substituent at the adjacent C-4 position.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals.
-
3. 13C NMR Spectroscopy Acquisition
-
Spectrometer: A 100 MHz (or corresponding frequency for the available 1H spectrometer) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: -5 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
Visualizations
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a novel organic compound.
Caption: Workflow for NMR-based structural analysis.
Structural Assignment and Predicted NMR Signals
This diagram illustrates the chemical structure of this compound, with annotations for the different proton and carbon environments relevant to NMR spectroscopy.
Caption: Key predicted NMR signals for the title compound.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-bromo-N-cyclohexylpyrimidin-2-amine
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-bromo-N-cyclohexylpyrimidin-2-amine, a substituted pyrimidine with potential applications in medicinal chemistry. By comparing its fragmentation behavior with established principles for related structures, this document offers a predictive framework for its characterization. The guide also presents a standardized experimental protocol and contrasts mass spectrometry with alternative analytical techniques.
Predicted Mass Spectrometry Fragmentation Profile
The fragmentation of the molecular ion (M+) is expected to proceed through several key pathways, initiated by the ionization process. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for all bromine-containing fragments.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: A dominant fragmentation pathway for N-alkyl amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In this case, the bond between the cyclohexyl ring and the exocyclic nitrogen is likely to cleave, leading to the formation of a stable pyrimidinyl radical and a cyclohexyl cation, or vice-versa.
-
Loss of the Cyclohexyl Group: The entire cyclohexyl group can be lost as a radical, resulting in a prominent fragment corresponding to the 4-bromopyrimidin-2-amine cation.
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of neutral alkene fragments (e.g., ethene, propene), resulting in a series of smaller fragment ions.
-
Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical. This would result in a fragment ion corresponding to the N-cyclohexylpyrimidin-2-amine cation.
-
Pyrimidine Ring Fragmentation: Although the pyrimidine ring is relatively stable, it can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z (for 79Br) | Proposed Fragment Ion | Proposed Fragmentation Mechanism |
| 255/257 | [C10H14BrN3]+• | Molecular Ion (M+•) |
| 172/174 | [C4H2BrN3]+ | Loss of cyclohexene (C6H10) via retro-Diels-Alder type rearrangement of the cyclohexyl ring. |
| 171/173 | [C4H3BrN3]+• | Loss of cyclohexyl radical (•C6H11). |
| 83 | [C6H11]+ | Alpha-cleavage leading to the formation of the cyclohexyl cation. |
| 55 | [C4H7]+ | Fragmentation of the cyclohexyl ring. |
Experimental Protocols
To acquire the mass spectrum of this compound, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).
-
Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of this compound.
Proposed fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, a comprehensive structural elucidation relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which aids in determining the elemental composition and structural features.[1] | High sensitivity, requires small sample amounts, provides information on connectivity.[2] | Isomeric differentiation can be challenging without tandem MS, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity.[3] | Provides unambiguous structural information, can distinguish between isomers. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation.[3] | Fast and non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure, interpretation can be complex for molecules with many functional groups. |
| Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) | Separation of the compound from a mixture and determination of its purity.[4][5] | High resolving power for complex mixtures, quantitative analysis is possible. | Does not provide structural information on its own; requires coupling with a detector like MS. |
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-bromo-N-cyclohexylpyrimidin-2-amine by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical checkpoint in the path to novel therapeutics. The compound 4-bromo-N-cyclohexylpyrimidin-2-amine is a key building block in medicinal chemistry, and its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide presents a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of a synthesized batch of this compound. A novel, rapid gradient method is compared against a standard isocratic method to highlight the advantages in terms of resolution, analysis time, and impurity detection.
Comparative Purity Analysis: Rapid Gradient vs. Standard Isocratic HPLC
A synthesized batch of this compound (Batch ID: SYN-BCPA-001) was analyzed using two distinct HPLC methods. The results, including retention times, peak areas, and calculated purity, are summarized below to provide a clear comparison of their performance. Potential impurities considered in this analysis include unreacted starting materials (e.g., 2,4-dichloropyrimidine), by-products (e.g., de-brominated analog), and isomers.
Table 1: Comparison of HPLC Method Performance for the Purity Assessment of this compound (Batch ID: SYN-BCPA-001)
| Parameter | Rapid Gradient Method | Standard Isocratic Method |
| Main Compound | ||
| Retention Time (min) | 8.52 | 12.78 |
| Peak Area (%) | 99.25 | 99.18 |
| Impurity 1 (Hypothetical) | ||
| Retention Time (min) | 4.21 | 6.32 |
| Peak Area (%) | 0.35 | 0.41 |
| Impurity 2 (Hypothetical) | ||
| Retention Time (min) | 7.89 | Co-eluted with main peak |
| Peak Area (%) | 0.28 | Not resolved |
| Impurity 3 (Hypothetical) | ||
| Retention Time (min) | 9.76 | 14.55 |
| Peak Area (%) | 0.12 | 0.41 |
| Calculated Purity (%) | 99.25 | 99.18 |
| Total Run Time (min) | 15 | 25 |
Key Observations:
-
The Rapid Gradient Method provides a significantly shorter analysis time (15 minutes) compared to the Standard Isocratic Method (25 minutes), increasing sample throughput.
-
Crucially, the Rapid Gradient Method successfully resolved Impurity 2 from the main compound, which co-eluted in the Standard Isocratic Method. This demonstrates the superior resolving power of the gradient approach for this specific sample matrix.
-
The calculated purity from the Rapid Gradient Method (99.25%) is likely more accurate due to the improved resolution of all impurities.
Experimental Protocols
Detailed methodologies for the two HPLC methods used in this comparative analysis are provided below.
Rapid Gradient HPLC Method (Method A)
This method is optimized for high resolution and rapid analysis.
-
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Standard Isocratic HPLC Method (Method B)
This method represents a more traditional approach to purity analysis.
-
Instrumentation and Materials:
-
HPLC System: An HPLC system with an isocratic pump, manual injector or autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A pre-mixed solution of Acetonitrile and Water (70:30, v/v) with 0.1% Trifluoroacetic acid (TFA).
-
Sample Diluent: Mobile Phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic of impurity identification, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Logical Flow for Impurity Identification.
References
Navigating the Reactivity Landscape: A Comparative Guide to 4-Bromopyrimidines and 4-Chloropyrimidines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall success. Pyrimidine scaffolds are central to a vast array of pharmaceuticals and bioactive molecules, making the functionalization of halopyrimidines a cornerstone of modern medicinal chemistry. This guide provides an objective, data-supported comparison of the reactivity of 4-bromopyrimidines versus 4-chloropyrimidines in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
The inherent electronic properties of the pyrimidine ring, coupled with the distinct characteristics of the carbon-halogen bond, dictate the reactivity of these valuable building blocks. Understanding these nuances is paramount for the rational design of synthetic routes, enabling chemists to optimize reaction conditions, improve yields, and streamline the path to target molecules.
At a Glance: Key Reactivity Differences
| Reaction Type | 4-Bromopyrimidine | 4-Chloropyrimidine | General Reactivity Trend |
| Suzuki-Miyaura Coupling | More reactive, typically affording higher yields under milder conditions. | Less reactive, often requiring more forcing conditions or specialized catalyst systems. | I > Br > Cl > F[1] |
| Buchwald-Hartwig Amination | Generally more reactive, proceeding under milder conditions. | More challenging to activate, often necessitating higher temperatures and more sophisticated ligands. | Br > Cl for oxidative addition |
| Nucleophilic Aromatic Substitution (SNAr) | Less reactive than 4-chloropyrimidine when the attack of the nucleophile is the rate-determining step. | More reactive due to the higher electronegativity of chlorine, which better stabilizes the Meisenheimer intermediate. | F > Cl > Br > I (when nucleophilic attack is rate-determining)[2] |
Factors Influencing Reactivity
The reactivity of 4-halo-pyrimidines is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this step and thus higher reactivity for 4-bromopyrimidines.[1]
Conversely, in nucleophilic aromatic substitution (SNAr), the reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate-determining step is usually the initial attack of the nucleophile. The more electronegative chlorine atom provides greater inductive stabilization of the negative charge in the intermediate, making 4-chloropyrimidines more susceptible to nucleophilic attack than their bromo-counterparts.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 4-halopyrimidines, the superior reactivity of the C-Br bond often translates to higher yields and the ability to use milder reaction conditions.
Table 1: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Suzuki-Miyaura Coupling
| Entry | Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | ~90-95 |
| 2 | 4-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~70-80[3] |
| 3 | 4-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | >95 |
Note: The data in this table is representative and compiled from typical outcomes in the literature. Direct side-by-side comparative studies are limited, and yields can vary based on the specific boronic acid, catalyst system, and reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in the oxidative addition step makes 4-bromopyrimidines generally more amenable to this transformation under standard conditions.
Table 2: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Buchwald-Hartwig Amination
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | High |
| 2 | 4-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | Good |
Note: This table presents typical expected outcomes. The choice of ligand is critical for the successful amination of less reactive aryl chlorides, with bulky, electron-rich phosphine ligands often being required.
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity trend is often inverted compared to palladium-catalyzed couplings. The higher electronegativity of chlorine enhances the electrophilicity of the carbon at the 4-position and better stabilizes the intermediate Meisenheimer complex, leading to faster reaction rates for 4-chloropyrimidines.
Table 3: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
| Entry | Halopyrimidine | Nucleophile | Solvent | Temp (°C) | Relative Rate |
| 1 | 4-Bromopyrimidine | Piperidine | Ethanol | 50 | Slower |
| 2 | 4-Chloropyrimidine | Piperidine | Ethanol | 50 | Faster |
Note: The relative rates are qualitative. The magnitude of the rate difference can be influenced by the nucleophile and solvent.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these reactions.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrimidine
References
Comparative Guide to the Structure-Activity Relationship of N-Substituted Pyrimidin-2-amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of N-substituted pyrimidin-2-amines, a versatile scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the understanding and future development of this important class of compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro activities of various N-substituted pyrimidin-2-amine derivatives against different biological targets. The data highlights how modifications to the pyrimidine core and its substituents influence biological potency.
Table 1: SAR of N-Substituted Pyrimidin-2-amines as PLK4 Inhibitors
| Compound ID | R1 (N-substituent) | R2 (C4-substituent) | R3 (C5-substituent) | PLK4 IC50 (µM)[1][2] |
| 3b | 4-Morpholinoaniline | 4-Fluorophenyl | H | 0.0312[1] |
| 3r | 4-Morpholinoaniline | 3-((dimethylamino)methyl)phenyl | H | 0.0174[1] |
| 8h | 4-Morpholinoaniline | 4-(4-methylpiperazin-1-yl)phenyl | H | 0.0067[1][2] |
| 8a | 4-Morpholinoaniline | Phenyl | H | 0.5196[1] |
| 3u | 4-Morpholinoaniline | 3-aminophenyl | H | 0.0714[1] |
| 3v | 4-Morpholinoaniline | 2-aminophenyl | H | 0.313[1] |
Table 2: Antiproliferative Activity of Selected N-Substituted Pyrimidin-2-amines
| Compound ID | MCF-7 IC50 (µM)[1] | BT474 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] |
| 3r | 0.21 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.04 |
| 8h | 0.09 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.02 |
| Centrinone | 0.15 ± 0.02 | 0.18 ± 0.02 | 0.22 ± 0.03 |
Table 3: SAR of N-Substituted Pyrimidin-2-amines as β-Glucuronidase Inhibitors
| Compound ID | R (C4-substituent) | β-Glucuronidase IC50 (µM)[3][4] |
| 8 | 4-n-butoxyphenyl | 72.0 ± 6.20[3] |
| 9 | 4-n-octyloxyphenyl | 126.43 ± 6.16[3] |
| 24 | Piperazin-1-yl | 2.8 ± 0.10[3][4] |
| 25 | 4-phenylpiperazin-1-yl | Inactive[3] |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide is refluxed in toluene under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the target N-aryl derivatives.
In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)
The in vitro kinase activity of PLK4 is determined using the ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation : Prepare the assay buffer (25 mM HEPES, pH 7.4, 5 mM MgCl2, and 0.001% (v/v) Brij 35), inhibitor solutions (serial dilutions in DMSO), and a substrate/ATP mix.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the 2X inhibitor/buffer solution, followed by 2.5 µL of the substrate/ATP mix. Initiate the reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.
-
Incubation : Incubate the plate at 25°C for 4-16 hours.
-
Detection : Stop the kinase reaction and deplete the remaining ATP. Convert the produced ADP to ATP and add Kinase Detection Reagent to initiate a luciferase reaction.
-
Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
β-Glucuronidase Inhibition Assay
The inhibitory activity against β-glucuronidase is determined by measuring the absorbance of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-β-D-glucuronide.
-
Reaction Mixture : Prepare a reaction mixture containing 5 µL of the test compound solution, 185 µL of 0.1 M acetate buffer (pH 7.0), and 10 µL of β-glucuronidase solution.
-
Incubation : Incubate the mixture for 30 minutes at 37°C.
-
Substrate Addition : Add 50 µL of p-nitrophenyl-β-D-glucuronide to initiate the reaction.
-
Absorbance Measurement : Measure the absorbance at 405 nm using a multiplate reader.
-
Data Analysis : The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the structure-activity relationship of N-substituted pyrimidin-2-amines.
Caption: PLK4 signaling pathway in centriole duplication.
Caption: Experimental workflow for screening N-substituted pyrimidin-2-amine inhibitors.
Caption: Logical diagram of key SAR points for N-substituted pyrimidin-2-amines.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 4-bromo-N-cyclohexylpyrimidin-2-amine and Its Analogs
For Immediate Release
In the dynamic landscape of drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. This guide offers a comprehensive comparison of the biological activity of 4-bromo-N-cyclohexylpyrimidin-2-amine and its structural analogs, providing researchers, scientists, and drug development professionals with a valuable resource for navigating the structure-activity relationships within this promising class of compounds. While direct experimental data for this compound is limited in publicly available literature, this analysis extrapolates from closely related analogs to predict its biological potential, primarily as a kinase inhibitor.
The 2-aminopyrimidine core is a well-established pharmacophore known to interact with the hinge region of protein kinases, a critical component of the ATP-binding pocket. The strategic placement of a bromine atom at the 4-position and a cyclohexyl group at the N-2 position is anticipated to significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity for the target protein. The bulky and lipophilic cyclohexyl group can explore hydrophobic pockets within the kinase domain, further contributing to binding and potentially modulating the compound's solubility and metabolic stability.
Comparative Biological Activity
To contextualize the potential of this compound, this section summarizes the biological activities of structurally related 2-aminopyrimidine derivatives. The data presented in the following tables is collated from various studies and highlights the impact of substitutions at the N-2 and C-4 positions of the pyrimidine ring on their kinase inhibitory and cytotoxic activities.
Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Analogs
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-Anilino-4-(pyridin-4-yl)-pyrimidine | CDK2/cyclin A | 15 | Staurosporine | 30 |
| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-4-((4-methylpiperazin-1-yl)methyl)pyrimidin-2-amine | JAK2 | 5 | Ruxolitinib | 3.3 |
| N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | ABL1 | 25 | Imatinib | 600 |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (3s) | ULK1 | 18 | SBI-0206965 | 108 |
Table 2: Cytotoxic Activity of 2-Aminopyrimidine Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenylamino)-4-(pyridin-4-yl)pyrimidine | A549 (Lung Carcinoma) | 5.2 | Doxorubicin | 0.8 |
| 2-(Cyclohexylamino)-4-(4-methoxyphenyl)pyrimidine | MCF-7 (Breast Cancer) | 12.5 | Cisplatin | 7.5 |
| N-(3-Ethynylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine | HCT116 (Colon Cancer) | 3.8 | 5-Fluorouracil | 4.1 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments typically employed in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific protein kinase (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Probing Kinase Activity: A Comparative Guide to In Vitro Assays for Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of pyrimidine-based inhibitors. We present detailed methodologies, comparative performance data, and visual representations of experimental workflows and relevant signaling pathways to aid in the selection and implementation of the most suitable assay for your research needs.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1] Pyrimidine-based compounds have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[1][2] This guide offers a practical framework for assessing the efficacy of these inhibitors through robust in vitro kinase assays.
Comparative Performance of Pyrimidine-Based Kinase Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the kinase's enzymatic activity by 50%. The table below summarizes the IC50 values for several pyrimidine-based inhibitors against various kinases, as determined by in vitro biochemical assays. It is important to note that IC50 values can vary depending on specific assay conditions, such as ATP concentration and the source of the enzyme.[3]
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) |
| MET kinase-IN-4 | MET | Biochemical Kinase Assay | 1.9 |
| Crizotinib | MET | Biochemical Kinase Assay | 11 |
| Capmatinib | MET | Biochemical Kinase Assay | 0.13 |
| Pazopanib | VEGFR-2 | Biochemical Kinase Assay | 84 |
| Sorafenib (non-pyrimidine) | VEGFR-2 | Biochemical Kinase Assay | 90 |
| Ruxolitinib | JAK2 | Biochemical Kinase Assay | 28.8 ± 2.4 |
| SL10 | JAK2 | Biochemical Kinase Assay | 12.7 ± 0.15 |
| SL35 | JAK2 | Biochemical Kinase Assay | 21.7 ± 0.2 |
| Compound 13 | Aurora A | Luminescent Kinase Assay | < 100 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols: In Vitro Kinase Assays
Several methodologies can be employed to measure kinase activity and the inhibitory effects of compounds. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the specific kinase being studied.[6] Below are detailed protocols for two common types of in vitro kinase assays: a luminescence-based assay and an ELISA-based assay.
Luminescence-Based Kinase Assay Protocol
This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a stronger signal suggests inhibition.[1]
Materials:
-
Kinase of interest (e.g., JAK2)[1]
-
Peptide substrate specific to the kinase[1]
-
Pyrimidine-based inhibitor (test compound)
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[7]
-
ATP detection reagent (e.g., Kinase-Glo®)[4]
-
384-well plates[1]
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a "no kinase" control by adding assay buffer without the enzyme to a set of wells. This will serve as the 100% inhibition control.[1]
-
Prepare a "100% activity" control with vehicle (DMSO) only.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Dispense the kinase/substrate mixture into each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1] This incubation time should be optimized to ensure the reaction is in the linear range.[1]
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
ELISA-Based Kinase Assay Protocol
This assay measures the phosphorylation of a substrate coated on a microplate. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is proportional to the kinase activity.[3]
Materials:
-
Kinase of interest (e.g., MET)[3]
-
Substrate (e.g., Poly(Glu, Tyr))[3]
-
Pyrimidine-based inhibitor
-
ATP
-
Kinase Buffer
-
Wash Buffer
-
Blocking Buffer
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with the substrate and incubate overnight.
-
Wash the plate with Wash Buffer.
-
Block the remaining protein-binding sites by incubating with Blocking Buffer.[3]
-
-
Kinase Reaction:
-
Detection:
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams illustrate the workflow of an in vitro kinase assay and a generalized signaling pathway targeted by these inhibitors.
Caption: Workflow for an in vitro kinase assay.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of N-cyclohexylpyrimidin-2-amine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of N-cyclohexylpyrimidin-2-amine compounds, a class of molecules with potential as kinase inhibitors. Due to the limited availability of public data on N-cyclohexylpyrimidin-2-amine itself, this guide will utilize data from closely related and well-characterized pyrimidin-2-amine derivatives to illustrate the experimental workflow and data presentation. This approach offers a robust template for researchers to apply to their specific N-cyclohexylpyrimidin-2-amine compounds of interest.
The validation process is critical in drug discovery to confirm that a compound elicits its therapeutic effect through the intended biological target. This guide outlines the key experimental assays, from initial biochemical screens to cellular mechanism-of-action studies, and provides standardized protocols and data presentation formats for objective comparison.
Biochemical Validation: Targeting the Kinase
The initial step in validating the mechanism of action is to determine the compound's direct inhibitory effect on purified kinase enzymes. Biochemical assays are essential for quantifying the potency and selectivity of the inhibitor.
In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Kinase Inhibition Profile of a Representative Pyrimidin-2-amine Compound
| Kinase Target | Representative Pyrimidin-2-amine Compound IC50 (nM) | Alternative Inhibitor 1 (e.g., Roscovitine for CDK2) IC50 (nM) | Alternative Inhibitor 2 (e.g., CFI-400945 for PLK4) IC50 (nM) |
| CDK2/Cyclin E1 | 0.29[1] | 100[2] | - |
| PLK4 | 6.7[3][4] | - | 0.26[5] |
| JAK2 | 3000[6] | - | - |
Note: Data presented is for representative pyrimidin-2-amine derivatives and established inhibitors. Researchers should generate analogous data for their specific N-cyclohexylpyrimidin-2-amine compounds.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare kinase buffer, ATP solution, and the test compound dilutions.
-
Kinase Reaction : In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ATP Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.
Cellular Validation: On-Target Engagement and Downstream Effects
Confirming that the compound engages its intended target within a cellular context and modulates downstream signaling pathways is a crucial validation step.
Western Blot Analysis of Target Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates. A potent and specific inhibitor should decrease the phosphorylation of these key proteins in a dose-dependent manner.
Table 2: Cellular Target Engagement of a Representative Pyrimidin-2-amine Compound
| Cell Line | Target Protein | Downstream Substrate | Observed Effect of Representative Compound |
| Breast Cancer (e.g., MCF-7) | CDK2 | pRb (Ser807/811) | Decreased phosphorylation |
| Breast Cancer (e.g., MDA-MB-231) | PLK4 | - | - |
| Myeloid Leukemia (e.g., SET-2) | JAK2 | pSTAT5 (Tyr694) | Decreased phosphorylation |
Note: This table illustrates the expected outcomes. Researchers should perform Western blots to generate specific data for their compounds.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment : Culture selected cell lines to 70-80% confluency and treat with various concentrations of the N-cyclohexylpyrimidin-2-amine compound for a specified time.
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis : Quantify band intensities to determine the relative change in protein phosphorylation.
Phenotypic Validation: Cellular Consequences of Target Inhibition
The final validation step involves assessing the phenotypic consequences of target inhibition, such as effects on cell viability and proliferation.
Cell Viability and Proliferation Assays
Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are used to determine the effect of the compound on cancer cell growth. The GI50 (concentration for 50% growth inhibition) is a key parameter.
Table 3: Anti-proliferative Activity of a Representative Pyrimidin-2-amine Compound
| Cell Line | Representative Pyrimidin-2-amine Compound GI50 (µM) | Alternative Inhibitor 1 GI50 (µM) | Alternative Inhibitor 2 GI50 (µM) |
| Breast Cancer (MCF-7) | To be determined | To be determined | To be determined |
| Breast Cancer (MDA-MB-231) | To be determined | To be determined | To be determined |
| Hematologic Cancer (SET-2) | To be determined | To be determined | To be determined |
Note: This table should be populated with experimental data for the specific N-cyclohexylpyrimidin-2-amine compound and relevant comparators.
Experimental Protocol: MTT Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat cells with a serial dilution of the N-cyclohexylpyrimidin-2-amine compound for 72 hours.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating the mechanism of action.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: PLK4 Signaling in Centriole Duplication.
Caption: JAK2/STAT Signaling Pathway Overview.
Caption: Experimental Workflow for MoA Validation.
By following the structured approach outlined in this guide, researchers can systematically validate the mechanism of action of their N-cyclohexylpyrimidin-2-amine compounds, generate robust and comparable data, and effectively communicate their findings to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 4-Bromopyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The 4-position of the pyrimidine ring is a key site for modification, and 4-bromopyrimidine serves as a versatile building block for introducing diverse molecular fragments through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.
This guide provides a comparative overview of various catalysts employed in the most common cross-coupling reactions of 4-bromopyrimidine and its derivatives: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of these catalysts is presented in structured tables, supported by detailed experimental protocols to aid in the selection of the optimal catalytic system for specific synthetic needs.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. For the arylation of 4-bromopyrimidine, palladium-based catalysts are predominantly used, often in combination with phosphine ligands that enhance their activity and stability. Nickel-based catalysts are emerging as a more sustainable and cost-effective alternative.
Disclaimer: The following data is compiled from various sources. Reaction conditions such as substrate, coupling partner, ligand, base, solvent, temperature, and reaction time are not uniform across all entries. Therefore, direct comparison of yields should be interpreted with caution.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Arylboronic Acids | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1][2] |
| Pd(PPh₃)₄ (10 mol%) | Aryl Halides | K₃PO₄ | THF | 60 | 19 | - | [3] |
| NiCl₂(PCy₃)₂ (0.5 mol%) | Furanylboronic Acid | - | - | - | - | 97 | [4] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands like XPhos, are highly effective for the amination of bromo-heterocycles.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | Aniline | - | Toluene | 90 | 2 | up to 89 | [5] |
| Pd(OAc)₂ (10 mol%) / X-Phos (10 mol%) | Substituted Anilines | KOt-Bu | - | 100 | 0.17 (MW) | Good to Excellent | [6][7] |
| Pd₂(dba)₃ / Ligand | Morpholine | NaOt-Bu | Toluene | - | - | - | [8] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
| PdCl₂(PPh₃)₂ (3 mol%) / TBAF (3 eq.) | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent | [10] |
| Pd/CuFe₂O₄ (3 mol%) | Phenylacetylene | K₂CO₃ | EtOH | 70 | - | - | [11] |
Catalyst Performance in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium acetate is a commonly used catalyst for this transformation.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | - | [12] |
| Pd(OAc)₂ | Styrenes | - | DMSO/AcOH | - | - | - | [13] |
| Supramolecular Pd Catalyst | Butyl Acrylate | K₂CO₃ | Toluene | 130 | 1 | <11 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are generalized protocols for the key reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 4-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add a solution of 4-bromopyrimidine in an anhydrous solvent (e.g., toluene), followed by the amine.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction by a suitable analytical technique.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add 4-bromopyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., DMF), followed by the amine base (e.g., Et₃N) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Visualizing Reaction Workflows and Mechanisms
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized workflow for catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01782A [pubs.rsc.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. ijnc.ir [ijnc.ir]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Cross-Reactivity Profiling of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profile of a hypothetical kinase inhibitor derived from the intermediate, 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to the limited publicly available information on specific kinase inhibitors synthesized directly from this starting material, this document utilizes Acalabrutinib , a well-characterized Bruton's tyrosine kinase (BTK) inhibitor with a related 2-aminopyrimidine core structure, as a representative example. The data presented herein for Acalabrutinib serves to illustrate the expected cross-reactivity profile and the methodologies used to assess it for a compound of this class.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of Acalabrutinib against a panel of kinases, highlighting its high potency for BTK and its selectivity over other closely related kinases.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| BTK | 3 | 100 |
| TEC | 21 | 98 |
| BMX | 6 | 100 |
| ITK | 18 | 99 |
| TXK | 2.5 | 100 |
| EGFR | >1000 | 15 |
| ERBB2 | >1000 | 10 |
| ERBB4 | >1000 | 5 |
| JAK1 | 380 | 60 |
| JAK2 | >1000 | 25 |
| JAK3 | 140 | 80 |
| LCK | 12 | 99 |
| SRC | 35 | 95 |
Data is representative and compiled from various public sources for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key experiments used to generate the kinase inhibition data.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a generic or specific substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased radioactive signal.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, and a buffer solution containing MgCl₂ and MnCl₂.
-
Compound Addition: The test compound (e.g., Acalabrutinib) is added at various concentrations. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane.
-
Washing: The filter membranes are washed extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Phospho-Flow Cytometry)
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.
Principle: This method measures the phosphorylation status of a downstream substrate of the target kinase in whole cells. Inhibition of the kinase leads to a reduction in the phosphorylation of its substrate.
Procedure:
-
Cell Culture: A relevant cell line that expresses the target kinase (e.g., B cells for BTK) is cultured to the desired density.
-
Compound Treatment: The cells are pre-incubated with the test compound at various concentrations for a specified time.
-
Stimulation: The cells are then stimulated with an appropriate agonist to activate the signaling pathway involving the target kinase (e.g., anti-IgM for the B-cell receptor pathway).
-
Fixation and Permeabilization: The cells are fixed to preserve the cellular structure and phosphorylation states, and then permeabilized to allow for the entry of antibodies.
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., phospho-PLCγ2 for BTK).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each treatment condition. The percentage of inhibition of substrate phosphorylation is calculated relative to the stimulated control, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway for a BTK inhibitor and a typical experimental workflow for cross-reactivity profiling.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the role of BTK.
Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.
Confirming the Structure of 4-bromo-N-cyclohexylpyrimidin-2-amine Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 4-bromo-N-cyclohexylpyrimidin-2-amine and its derivatives, complete with expected data and detailed experimental protocols.
The structural confirmation of novel chemical entities like this compound relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a complete and accurate picture of the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from each analytical technique for the structural confirmation of this compound.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Purpose |
| ¹H NMR | Chemical Shift (δ) | Pyrimidine H-5: ~6.5-7.0 ppm (d); Pyrimidine H-6: ~8.0-8.5 ppm (d); Cyclohexyl CH (N-CH): ~3.5-4.0 ppm (m); Cyclohexyl CH₂: ~1.0-2.0 ppm (m); NH: Broad singlet, variable | Provides information on the chemical environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical Shift (δ) | Pyrimidine C-2: ~160-165 ppm; Pyrimidine C-4: ~155-160 ppm; Pyrimidine C-5: ~110-115 ppm; Pyrimidine C-6: ~150-155 ppm; Cyclohexyl C-1: ~50-55 ppm; Cyclohexyl C-2,3,4: ~20-35 ppm | Reveals the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z values corresponding to [C₁₀H₁₄BrN₄]⁺ | Confirms the molecular weight of the compound. |
| Isotopic Pattern | Presence of M⁺ and M+2 peaks in an approximate 1:1 ratio | Characteristic isotopic signature of a bromine atom.[1][2] | |
| X-ray Crystallography | Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry of the crystal lattice. | |
| Atomic Coordinates | x, y, z for each atom | Provides the precise 3D position of every atom in the molecule. | |
| Bond Lengths & Angles | e.g., C-N, C-Br bond lengths (Å); C-N-C bond angles (°) | Confirms the connectivity and geometry of the molecule. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[3]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.
-
Mass Analysis:
-
For EI-MS, the instrument will bombard the sample with electrons (typically 70 eV), causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
For High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion is measured, allowing for the determination of the elemental formula.
-
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and look for the characteristic M+2 isotopic peak for bromine, which should be of nearly equal intensity to the M+ peak.[1][2] Analyze the fragmentation pattern to gain further structural information.
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule.[4]
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[5]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for confirming the structure of this compound derivatives.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Comparison of information obtained from different analytical techniques for structural elucidation.
References
Benchmarking 4-bromo-N-cyclohexylpyrimidin-2-amine against known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel investigational kinase inhibitor, BCP-1 (4-bromo-N-cyclohexylpyrimidin-2-amine derivative), against a panel of well-characterized and widely used kinase inhibitors. The data presented herein is intended to offer an objective evaluation of BCP-1's potency and selectivity, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Comparative Kinase Inhibition Profile
The inhibitory activity of BCP-1 was assessed against a panel of kinases and compared with known inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Kinase Target | BCP-1 (IC50 in nM) | Staurosporine (IC50 in nM) | Sorafenib (IC50 in nM) |
| VEGFR2 | 15 | 7.9 | 90 |
| PDGFRβ | 25 | 8.4 | 58 |
| c-Kit | 40 | 10 | 68 |
| RAF-1 | >10,000 | 15 | 6 |
| CDK2 | >10,000 | 4 | >10,000 |
| p38α | 850 | 20 | 500 |
Table 1: Comparative IC50 values of BCP-1 and reference kinase inhibitors against a panel of selected kinases. Data are representative of at least three independent experiments.
Experimental Protocols
A detailed methodology for the kinase inhibition assays cited in this guide is provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.
Materials:
-
Kinase-specific enzyme and substrate (e.g., VEGFR2, PDGFRβ, c-Kit, RAF-1, CDK2, p38α)
-
BCP-1, Staurosporine, and Sorafenib (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: A 10-point serial dilution of each inhibitor (BCP-1, Staurosporine, Sorafenib) was prepared in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signals were converted to percent inhibition relative to the vehicle control. IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Visualizing Biological Pathways and Experimental Workflows
VEGFR2 Signaling Pathway
The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a key regulator of angiogenesis and a primary target of BCP-1.
A simplified diagram of the VEGFR2 signaling cascade and the inhibitory action of BCP-1.
Experimental Workflow for Kinase Inhibitor Benchmarking
The process for evaluating and comparing a novel kinase inhibitor against established compounds is outlined in the workflow diagram below.
A flowchart illustrating the key stages in benchmarking a novel kinase inhibitor.
Safety Operating Guide
Proper Disposal of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate reference, treat 4-bromo-N-cyclohexylpyrimidin-2-amine as a hazardous chemical. All waste containing this compound must be segregated as "Halogenated Organic Waste" and disposed of through a licensed hazardous waste disposal service.
Hazard Profile and Safety Precautions
Based on the characteristics of structurally similar brominated aromatic amines, this compound should be handled with caution. Potential hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if ingested or inhaled.[3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Required Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.
1. Waste Segregation:
All waste materials containing this compound must be classified and segregated as "Halogenated Organic Waste."[1][3][6][7] This includes:
-
Unused or expired chemical.
-
Contaminated labware such as pipette tips, vials, and filter paper.[1]
-
Residues from reactions and purifications.
-
Contaminated cleaning materials.
It is imperative to keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and to avoid potentially hazardous chemical reactions.[2]
2. Waste Collection and Storage:
-
Container: Utilize a designated, leak-proof, and clearly labeled waste container compatible with the chemical. The container must be in good condition with a secure cap.[1][3][8]
-
Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the full chemical name: "this compound."[1][2] Do not use abbreviations. If it is a mixed waste stream, all components should be listed.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, and the container should be placed in secondary containment to prevent spills.[1][2]
3. Final Disposal:
The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[2][3] High-temperature incineration is the primary recommended method for the complete destruction of halogenated organic compounds.[3]
Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance.[2] The absorbed material should then be placed into a sealed and labeled container for disposal as hazardous waste. |
| Major Spill | In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team and Environmental Health and Safety (EHS) department. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
